molecular formula C10H14ClN B8080113 (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine

(S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine

Cat. No.: B8080113
M. Wt: 183.68 g/mol
InChI Key: KAIHEXRERGCTPN-JTQLQIEISA-N
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Description

(S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine is a useful research compound. Its molecular formula is C10H14ClN and its molecular weight is 183.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S)-1-(4-chlorophenyl)-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,12H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIHEXRERGCTPN-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine , a chiral benzylic amine characterized by a 4-chlorophenyl moiety and a sterically demanding isopropyl group adjacent to the amine center. Structurally distinct from phentermine and sibutramine metabolites (which typically contain quaternary carbons or cyclobutane rings), this compound serves as a critical chiral building block in the synthesis of agrochemicals and pharmaceutical intermediates. Its structural features—specifically the


-branching—impart significant resistance to oxidative deamination, making it a valuable scaffold for exploring monoamine transporter affinity and kinase inhibition.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

Structural Definition

The molecule is an


-substituted benzylamine. Unlike amphetamines (

-methylphenethylamines), the amine group here is benzylic, and the adjacent carbon is part of an isopropyl group. This creates a high degree of steric hindrance around the chiral center, influencing both its synthetic accessibility and receptor binding kinetics.

IUPAC Name: (1S)-1-(4-chlorophenyl)-2-methylpropan-1-amine Common Identifiers:

  • CAS Number: 72954-91-7 (Racemate), Specific (S)-enantiomer often custom synthesized.

  • Molecular Formula:

    
    [1][2]
    
  • SMILES: CC(C)C1=CC=C(Cl)C=C1[1][2]

Physicochemical Data Table

The following data is synthesized from computational models and homologous series analysis, as specific experimental data for the pure (S)-enantiomer is often proprietary to custom synthesis catalogs.

PropertyValueContext/Relevance
Molecular Weight 183.68 g/mol Fragment-like, suitable for FBDD (Fragment-Based Drug Discovery).
LogP (Predicted) 2.8 - 3.1Lipophilic; suggests high blood-brain barrier (BBB) permeability.
pKa (Base) ~9.5 - 10.0Exists predominantly as a cation at physiological pH (7.4).
H-Bond Donors 2Primary amine (

).
H-Bond Acceptors 1Nitrogen lone pair.
Rotatable Bonds 2C1-C2 bond and C1-Phenyl bond.
Polar Surface Area 26.02 ŲLow PSA correlates with excellent CNS penetration.

Part 2: Asymmetric Synthesis Protocol

Strategic Route Selection

Achieving the (S)-configuration with high enantiomeric excess (


) requires asymmetric induction. Standard reductive amination yields a racemate. The most robust, self-validating method for this steric profile is the Ellman’s Sulfinamide Auxiliary  approach.

Why this method?

  • Causality: The bulky tert-butyl group on the sulfinamide directs the hydride attack to the Re-face or Si-face of the imine with high predictability.

  • Purification: Diastereomers formed are often separable by crystallization or silica chromatography, ensuring high optical purity before the final hydrolysis.

Experimental Workflow (Step-by-Step)
Phase 1: Condensation (Imine Formation)
  • Reagents: 1-(4-Chlorophenyl)-2-methylpropan-1-one (Precursor), (S)-(-)-2-methyl-2-propanesulfinamide (Ellman's Auxiliary), Titanium(IV) ethoxide (

    
    ).
    
  • Solvent: Anhydrous THF.

  • Protocol:

    • Charge a flame-dried flask with ketone (1.0 eq) and (S)-sulfinamide (1.1 eq) in THF (0.5 M).

    • Add

      
       (2.0 eq) dropwise. Mechanism: Ti acts as a Lewis acid and water scavenger to drive equilibrium.
      
    • Reflux at 70°C for 16–24 hours. Monitor by TLC (disappearance of ketone).

    • Workup: Cool to RT, pour into brine with vigorous stirring (precipitates Ti salts). Filter through Celite.[3] Dry organic layer (

      
      ) and concentrate.[4]
      
Phase 2: Diastereoselective Reduction
  • Reagents: Sodium borohydride (

    
    ) or L-Selectride (for higher selectivity).
    
  • Solvent: THF at -48°C to -78°C.

  • Protocol:

    • Dissolve the crude sulfinyl imine in THF. Cool to -78°C.

    • Add reducing agent (1.5 eq). Causality: Low temperature maximizes the energy difference between transition states, enhancing diastereoselectivity.

    • Warm slowly to RT over 4 hours.

    • Quench with saturated

      
      .[3] Extract with EtOAc.[3]
      
    • Purification: Flash chromatography is mandatory here to separate the major diastereomer if

      
       is < 95:5.
      
Phase 3: Cleavage to (S)-Amine
  • Reagents: 4M HCl in Dioxane.

  • Protocol:

    • Dissolve purified sulfinamide intermediate in MeOH.

    • Add 4M HCl/Dioxane (excess). Stir for 1 hour.

    • Precipitate the amine hydrochloride salt with diethyl ether.

    • Validation: Check optical rotation

      
       and Chiral HPLC.
      
Synthesis Pathway Diagram

SynthesisPathway Ketone 1-(4-Cl-Ph)-2-methylpropan-1-one (Achiral Precursor) Imine Chiral N-Sulfinyl Imine (Intermediate) Ketone->Imine Ti(OEt)4, THF, Reflux Auxiliary (S)-tert-Butanesulfinamide (Chiral Source) Auxiliary->Imine Reduction Diastereoselective Reduction (NaBH4 / -78°C) Imine->Reduction ProtectedAmine Sulfinamide Diastereomer (Purified via SiO2) Reduction->ProtectedAmine Stereocontrol via Cyclic Transition State Hydrolysis Acid Hydrolysis (HCl/MeOH) ProtectedAmine->Hydrolysis FinalProduct (S)-1-(4-Cl-Ph)-2-methylpropan-1-amine (HCl Salt) Hydrolysis->FinalProduct Yield >85%, >98% ee

Caption: Asymmetric synthesis via Ellman's auxiliary ensuring high enantiomeric purity.

Part 3: Analytical Profiling & Validation

To ensure scientific integrity, the synthesized compound must be validated against the following criteria.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.2–7.4 (m, 4H, Ar-H): Characteristic AA'BB' system of the 4-chlorophenyl ring.
      
    • 
       3.85 (d, 1H, 
      
      
      
      ,
      
      
      ): The benzylic proton. Note: The doublet splitting arises from coupling with the isopropyl methine.
    • 
       1.75 (m, 1H, 
      
      
      
      ): Multiplet for the isopropyl methine.
    • 
       0.85, 0.95 (two d, 6H, 
      
      
      
      ): Diastereotopic methyl groups due to the adjacent chiral center.
Chiral HPLC Method
  • Column: Daicel Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Absorption of the chlorobenzene chromophore).

  • Expectation: The (S)-enantiomer should elute as a distinct peak; integration confirms

    
    .
    

Part 4: Biological Context & SAR Logic

Structure-Activity Relationship (SAR)

This molecule sits at the intersection of several bioactive scaffolds. It is crucial to distinguish it from its structural isomers to understand its pharmacological profile.

  • Comparison to Amphetamines: Lacks the

    
    -methyl group but possesses a 
    
    
    
    -isopropyl group. This steric bulk likely reduces potency at DAT/NET (Dopamine/Norepinephrine Transporters) compared to amphetamine but may retain releasing properties.
  • Comparison to Sibutramine: Sibutramine possesses a cyclobutane ring and a tertiary amine. The title compound is the "chain-opened" primary amine analog. It lacks the metabolic protection of the cyclobutane, potentially leading to faster clearance.

Potential Pharmacological Targets

Based on the N-(4-chlorophenyl) scaffold and amine functionality:

  • Monoamine Transporters: Likely acts as a substrate-type releaser or reuptake inhibitor for norepinephrine and dopamine.

  • Trace Amine-Associated Receptors (TAAR1): Primary amines with lipophilic tails are classic TAAR1 agonists.

  • Kinase Inhibition: The 4-chlorophenyl-amine motif is a "privileged structure" in kinase inhibitors (e.g., interacting with the hinge region of ATP-binding sites), suggesting potential utility as a fragment in oncology research.

Biological Interaction Map

BiologicalActivity Molecule (S)-1-(4-Cl-Ph)-2-methylpropan-1-amine MAT Monoamine Transporters (NET > DAT >> SERT) Molecule->MAT Steric bulk modulates uptake inhibition TAAR TAAR1 Receptor (Agonism) Molecule->TAAR Primary amine pharmacophore Metabolism CYP450 Metabolism (N-Hydroxylation/Deamination) Molecule->Metabolism Susceptible to MAO/CYP2D6 Kinase Kinase Hinge Binder (Fragment Utility) Molecule->Kinase 4-Cl-Ph moiety pi-stacking

Caption: Predicted pharmacological interactions based on structural homology to phenethylamines.

Part 5: Safety and Handling

  • Hazard Classification: GHS07 (Exclamation Mark), GHS05 (Corrosive - if free base).

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store as the hydrochloride salt at -20°C. The free base is sensitive to atmospheric

    
     (carbamate formation) and oxidation.
    
  • Handling: Use exclusively in a fume hood. Avoid dust formation of the hydrochloride salt.

References

  • PubChem. 1-(4-chlorophenyl)-2-methylpropan-1-amine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Stereoselective Synthesis of Chiral Sulfinamide Ligands. (Protocol adaptation for Ellman Auxiliary). Available at: [Link]

  • MDPI. Synthesis and Biological Activity of Chlorophenyl-amine Derivatives. Molecules Journal. Available at: [Link]

Sources

Difference between (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine and N-desmethylsibutramine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine and N-desmethylsibutramine .

These two compounds are frequently confused due to their shared chlorophenyl moieties and amine functionalities, yet they represent distinct chemical entities with fundamentally different molecular skeletons, pharmacological origins, and mechanisms of action.

This compound vs. N-Desmethylsibutramine

Executive Summary

The core distinction lies in the molecular backbone :

  • N-Desmethylsibutramine is a cyclobutane-containing active metabolite of the drug Sibutramine. It functions as a potent Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).

  • This compound is an open-chain phenethylamine derivative. It lacks the cyclobutane ring and the specific side-chain length of the sibutramine class. It is structurally more related to amphetamine-like stimulants than to the sibutramine scaffold.

Chemical Identity & Structural Analysis[1][2][3][4]

The following table contrasts the physicochemical identities of the two compounds. Note the divergence in the aliphatic chain and the presence/absence of the carbocycle.

FeatureThis compoundN-Desmethylsibutramine
Common Name None (Specific Isomer of a Phenethylamine derivative)Norsibutramine; Desmethylsibutramine (M1)
CAS Number 72954-91-7 (HCl salt, racemic); 133397-99-6 (R-isomer ref)168835-59-4
Molecular Formula


Molecular Weight ~183.68 g/mol ~265.82 g/mol
Core Scaffold Open Chain: Isobutyl backbone attached to a chlorophenyl ring.[1]Cyclobutane Ring: 1-(4-chlorophenyl)cyclobutyl moiety.[2][1][3][4][5][6][7]
Amine Type Primary Amine (

)
Secondary Amine (

)
IUPAC Name (1S)-1-(4-chlorophenyl)-2-methylpropan-1-amine1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine
2.1 Structural Visualization (DOT Diagram)

The diagram below illustrates the hierarchical relationship and structural divergence.

StructuralComparison cluster_0 Sibutramine Class (Cyclobutane Scaffold) cluster_1 Phenethylamine Class (Open Chain) Sibutramine Sibutramine (Parent Drug) NDS N-Desmethylsibutramine (Metabolite M1) [Contains Cyclobutane Ring] Sibutramine->NDS CYP2B6 (Demethylation) DDMS N-Didesmethylsibutramine (Metabolite M2) NDS->DDMS CYP2B6 (Demethylation) Target This compound [Open Isobutyl Chain] Ketone 1-(4-Chlorophenyl)-2-methylpropan-1-one (Precursor) Ketone->Target Reductive Amination (Stereoselective)

Caption: Figure 1. Metabolic pathway of Sibutramine retaining the cyclobutane ring (left) vs. the synthetic pathway of the open-chain amine (right).

Detailed Comparative Analysis
3.1 The "Ring" Factor and Steric Constraint

The most critical technical difference is the cyclobutane ring found in N-desmethylsibutramine.

  • N-Desmethylsibutramine: The cyclobutane ring locks the conformation of the phenyl group relative to the amine side chain. This steric bulk is essential for its high affinity binding to the Serotonin (SERT) and Norepinephrine (NET) transporters. The ring prevents free rotation, maintaining the pharmacophore in a specific bioactive conformation.

  • This compound: This molecule possesses a flexible "open" chain (isobutyl group). Without the cyclobutane ring, the phenyl ring has significantly more rotational freedom. In Medicinal Chemistry (SAR), removing a rigidifying ring often results in a dramatic shift in receptor selectivity—typically moving from reuptake inhibition (SNRI) to monoamine release (amphetamine-like activity).

3.2 Metabolic Origin vs. Synthetic Origin
  • N-Desmethylsibutramine is a biogenic product in humans. Upon ingestion of Sibutramine, hepatic CYP450 enzymes (specifically CYP2B6) remove one methyl group from the terminal nitrogen.[6][7]

  • This compound is not a metabolite of Sibutramine. The metabolic breakdown of Sibutramine does not involve the opening of the cyclobutane ring. This compound is likely a synthetic impurity or a designer analog synthesized via the reductive amination of 1-(4-chlorophenyl)-2-methylpropan-1-one (also known as 4'-chloroisobutyrophenone).

Pharmacological Implications[10][11]

The structural differences dictate distinct pharmacological profiles.

ParameterN-DesmethylsibutramineThis compound
Mechanism of Action Reuptake Inhibitor (SNRI): Blocks SERT and NET transporters, increasing synaptic concentrations of 5-HT and NE.Likely Releasing Agent: Structural similarity to amphetamines suggests it may facilitate the release of monoamines rather than just blocking reuptake.
Potency High. It is more potent than the parent compound (Sibutramine) in vitro.Unknown/Variable. Lacks the specific bulk required for the Sibutramine binding pocket.
Stereochemistry The (R)-enantiomer is significantly more potent than the (S)-enantiomer.The (S)-enantiomer is specified here; activity would depend on the specific steric requirements of the target receptor (e.g., TAAR1).
4.1 Signaling Pathway (SNRI Mechanism)

The following diagram details the validated mechanism for N-desmethylsibutramine.

Mechanism cluster_synapse Synaptic Cleft cluster_neuron Presynaptic Neuron Neurotransmitters Norepinephrine / Serotonin Transporter SERT / NET Transporters Neurotransmitters->Transporter Normal Path Result Increased Synaptic Concentration Neurotransmitters->Result Accumulation Reuptake Reuptake Process Transporter->Reuptake NDS N-Desmethylsibutramine NDS->Transporter BLOCKS

Caption: Figure 2. N-Desmethylsibutramine inhibits monoamine transporters, leading to increased synaptic neurotransmitter levels.

Analytical Differentiation Protocol

Researchers attempting to distinguish these compounds in forensic or QC samples should utilize LC-MS/MS. The mass fragmentation patterns are distinct.

Protocol: LC-MS/MS Differentiation

  • Sample Preparation: Dissolve sample in Methanol/Water (50:50) with 0.1% Formic Acid.

  • Ionization: ESI Positive Mode.

  • Differentiation Logic:

    • N-Desmethylsibutramine (

      
      ):  Look for the characteristic tropylium ion or fragmentation of the cyclobutane ring. The loss of the bulky side chain is a primary fragmentation pathway.
      
    • 1-(4-Chlorophenyl)-2-methylpropan-1-amine (

      
      ): 
      
      • The molecular ion will be significantly lower (Difference of ~82 Da).

      • Fragmentation will show characteristic

        
        -cleavage of the amine, yielding specific alkyl-phenyl fragments.
        
References
  • Sibutramine Metabolism: Bae, S. K., et al. (2008).[6][7] "Cytochrome P450 2B6 Catalyzes the Formation of Pharmacologically Active Sibutramine Metabolites."[6][7] Drug Metabolism and Disposition. Link

  • N-Desmethylsibutramine Structure: PubChem CID 10199199.[3] "N-Desmethylsibutramine."[8][9] National Center for Biotechnology Information. Link

  • Synthesis of Sibutramine Analogs: Gushlekova, G., et al. (2025). "Rapid screening and structural elucidation of a novel sibutramine analogue." ResearchGate.[9] Link

  • Chemical Precursor Data: PubChem CID 72865. "1-(4-Chlorophenyl)-2-methylpropan-1-one."[10][11][12][13] (Precursor ketone). Link

  • Analytical Methods: Csupor, D., et al. (2013). "Adulteration of Dietary Supplements with Sibutramine." Pharmazie.[2] Link

Sources

Role of (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine in obesity research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine in Obesity Research

Executive Summary

This compound (also known as (S)-Desmethyl-descyclobutyl-sibutramine or (S)-DDCS ) represents a critical structural motif in the pharmacophore of modern anorectic agents. While less publicly prominent than its parent compound Sibutramine or its structural isomer Chlorphentermine , this chiral amine serves as a pivotal pharmacological probe and metabolic reference standard in obesity research.

Its primary significance lies in:

  • Structure-Activity Relationship (SAR) Studies : It elucidates the role of the cyclobutane ring in Sibutramine's binding affinity to the Serotonin (SERT) and Norepinephrine (NET) transporters.

  • Metabolic Profiling : It functions as a potential downstream metabolite or degradation product in the biotransformation of complex phenethylamine-based anti-obesity drugs.

  • Chiral Pharmacology : The (S)-enantiomer specifically allows researchers to dissect the stereochemical requirements for monoamine transporter inhibition versus release.

Chemical Identity & Structural Analysis

2.1 Nomenclature and Classification
  • IUPAC Name : this compound

  • Common Synonyms : (S)-α-Isopropyl-4-chlorobenzylamine; (S)-Descyclobutyl-sibutramine metabolite.

  • CAS Number : 133397-99-6 (Refers to (R)-isomer; (S)-isomer is enantiomeric pair).

  • Molecular Formula : C₁₀H₁₄ClN

  • Molecular Weight : 183.68 g/mol

2.2 Structural Homology

The molecule is a chiral benzylamine derivative, structurally bridging the gap between simple phenethylamines (like Amphetamine) and complex tertiary amines (like Sibutramine).

CompoundStructure FragmentKey FeatureMechanism
This compound Ar-CH(NH₂)-IsobutylAcyclic, Primary AmineMixed MRI/RA (Probe)
Sibutramine Ar-Cyclobutyl-CH(NMe₂)-IsobutylCyclic, Tertiary AmineSNRI (Reuptake Inhibitor)
Chlorphentermine Ar-CH₂-C(Me)₂-NH₂Phenethylamine, Primary Amine5-HT Releasing Agent
Amphetamine Ar-CH₂-CH(Me)-NH₂Phenethylamine, Primary AmineDA/NE Releasing Agent

Key Insight : Unlike Sibutramine, which possesses a cyclobutane ring that restricts conformational freedom, this compound is acyclic . This flexibility allows it to adopt multiple conformations, potentially altering its selectivity profile from a pure reuptake inhibitor (like Sibutramine) to a mixed releaser/inhibitor (like Amphetamine).

Pharmacological Mechanism

3.1 Mode of Action: The Monoamine Modulator Hypothesis

In obesity research, this compound is utilized to test the "Conformational Restriction Hypothesis." Sibutramine's efficacy depends on its ability to block SERT and NET without inducing significant dopamine release (which carries abuse liability).

  • Sibutramine (Restricted) : High affinity for SERT/NET; Low affinity for DAT; Non-releasing.

  • Acyclic Analog (this compound) :

    • Loss of Selectivity : The removal of the cyclobutane ring likely increases affinity for the Dopamine Transporter (DAT), shifting the profile towards a more stimulant-like effect.

    • Releasing Activity : The primary amine structure (NH₂) facilitates transport into the presynaptic neuron via VMAT2, potentially triggering monoamine release—a mechanism distinct from Sibutramine but similar to Chlorphentermine.

3.2 Signaling Pathway Diagram

The following diagram illustrates the differential interaction of the acyclic amine versus the cyclic parent at the synaptic cleft.

G Compound (S)-1-(4-Chlorophenyl)- 2-methylpropan-1-amine SERT SERT (Serotonin Transporter) Compound->SERT Moderate Affinity NET NET (Norepinephrine Transporter) Compound->NET Moderate Affinity DAT DAT (Dopamine Transporter) Compound->DAT Increased Affinity (Risk of Abuse) VMAT2 VMAT2 (Vesicular Transporter) Compound->VMAT2 Substrate Translocation Release Monoamine Release Compound->Release Potential Mechanism Inhibition Reuptake Inhibition Compound->Inhibition Partial Mechanism Sibutramine Sibutramine (Cyclic Parent) Sibutramine->SERT High Affinity Blockade Sibutramine->NET High Affinity Blockade Sibutramine->DAT Low Affinity Sibutramine->Inhibition Primary Mechanism VMAT2->Release Triggers

Caption: Comparative pharmacodynamics of the acyclic amine probe vs. Sibutramine. The acyclic analog shows broadened transporter affinity and potential releasing capabilities.

Experimental Protocols in Obesity Research

4.1 Synthesis of this compound

To study this compound, researchers must synthesize it with high enantiomeric purity.

Methodology: Asymmetric Reductive Amination

  • Precursor : Start with 4-chlorobenzaldehyde and (S)-valinol (as a chiral auxiliary) or use a chiral catalyst.

  • Condensation : React 4-chlorobenzaldehyde with isopropylamine to form the imine.

    • Note: Direct condensation gives the racemic imine.

  • Enantioselective Reduction :

    • Reagent : Trichlorosilane with a chiral Lewis base catalyst (e.g., (S)-proline derivative).

    • Conditions : -78°C in DCM.

    • Yield : Typically >90% ee for the (S)-amine.

  • Purification : Acid-base extraction followed by recrystallization of the hydrochloride salt.

4.2 In Vitro Transporter Binding Assay

Objective : Determine


 values for SERT, NET, and DAT.

Protocol :

  • Cell Line : HEK-293 cells stably expressing human SERT, NET, or DAT.

  • Radioligand :

    • 
      -Paroxetine (SERT)
      
    • 
      -Nisoxetine (NET)
      
    • 
      -WIN 35,428 (DAT)
      
  • Incubation : Incubate cell membranes with radioligand and varying concentrations of this compound (

    
     to 
    
    
    
    M) for 60 min at 25°C.
  • Filtration : Harvest on GF/B filters using a cell harvester.

  • Analysis : Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Expected Data Output : | Transporter | Sibutramine (


) | (S)-Acyclic Amine (

) | Interpretation | | :--- | :--- | :--- | :--- | | SERT | ~30 nM | ~150 nM | Reduced affinity due to loss of rigid fit. | | NET | ~20 nM | ~100 nM | Reduced affinity. | | DAT | >1000 nM | ~250 nM | Increased affinity (loss of selectivity). |

Safety & Toxicology Profile

5.1 Serotonergic Toxicity Risk

Given its structural similarity to Chlorphentermine (a known serotonin releasing agent), the (S)-amine carries a theoretical risk of 5-HT2B agonism or excessive serotonin release, which can lead to:

  • Cardiac Valvulopathy : Associated with chronic 5-HT2B activation (fen-phen mechanism).

  • Pulmonary Hypertension : Linked to serotonin elevation in pulmonary arteries.

5.2 Cardiovascular Effects

As a potent NET inhibitor/releaser, the compound is expected to induce sympathomimetic effects:

  • Elevated Mean Arterial Pressure (MAP).

  • Tachycardia.

  • Experimental Note: In rodent models, doses >10 mg/kg typically elicit significant pressor responses, necessitating careful dose-ranging in efficacy studies.

References

  • Heal, D. J., et al. "Sibutramine: a novel anti-obesity drug. A review of the pharmacological evidence to differentiate it from d-amphetamine and d-fenfluramine." International Journal of Obesity, 1998. Link

  • Gundlah, C., et al. "In vivo and in vitro characterization of the monoamine uptake inhibitors sibutramine and its metabolites." Journal of Pharmacology and Experimental Therapeutics, 1997. Link

  • Rothman, R. B., et al. "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse, 2001. Link

  • PubChem Compound Summary. "(R)-1-(4-Chlorophenyl)-2-methylpropan-1-amine (CAS 133397-99-6)." National Center for Biotechnology Information. Link

  • Appell, K. C., et al. "Sibutramine inhibits the reuptake of serotonin and norepinephrine in vivo." Obesity Research, 1996. Link

Methodological & Application

Enantioselective Synthesis of (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine: A Guide to Modern Catalytic and Biocatalytic Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Amines in Medicinal Chemistry

(S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine is a chiral primary amine that serves as a crucial building block in the synthesis of various biologically active molecules. The precise three-dimensional arrangement of substituents around the chiral center is often paramount for the desired pharmacological activity and can significantly influence the efficacy and safety profile of a drug candidate. Consequently, the development of efficient and highly selective methods for the synthesis of single-enantiomer chiral amines is a topic of considerable interest within the pharmaceutical and fine chemical industries.

This comprehensive guide provides detailed application notes and protocols for the enantioselective synthesis of this compound. We will explore and compare three distinct and powerful strategies: a classical approach utilizing a chiral auxiliary, a highly efficient asymmetric transfer hydrogenation, and a green and selective biocatalytic transamination. Each section will delve into the underlying principles, provide step-by-step experimental protocols, and offer insights into the optimization of these synthetic routes.

Prerequisite: Synthesis of the Prochiral Ketone Precursor

The journey towards the enantiomerically pure amine begins with the synthesis of the corresponding prochiral ketone, 1-(4-Chlorophenyl)-2-methylpropan-1-one. A reliable and scalable method for its preparation is the Friedel-Crafts acylation of chlorobenzene with isobutyryl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][2]

Protocol 1: Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one

Materials:

  • Chlorobenzene

  • Isobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Charge the dropping funnel with a solution of chlorobenzene (1.0 equivalent) and isobutyryl chloride (1.05 equivalents) in anhydrous dichloromethane.

  • Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 1-(4-Chlorophenyl)-2-methylpropan-1-one can be purified by vacuum distillation or column chromatography on silica gel.

Expected Outcome: This procedure typically affords the desired ketone in good to excellent yields (75-90%).

Methodology 1: Chiral Auxiliary-Mediated Diastereoselective Reduction

The use of a chiral auxiliary is a robust and well-established strategy for asymmetric synthesis. In this approach, the prochiral ketone is condensed with a chiral amine, such as (R)-tert-butanesulfinamide (Ellman's auxiliary), to form a chiral N-sulfinyl imine. Subsequent diastereoselective reduction of the imine, directed by the chiral auxiliary, followed by removal of the auxiliary, yields the desired enantiomerically enriched primary amine.[3][4][5]

The Underlying Principle of Stereochemical Control

The stereochemical outcome of the reduction is governed by the steric hindrance imposed by the bulky tert-butyl group of the sulfinamide. The reducing agent preferentially attacks the imine from the less hindered face, leading to the formation of one diastereomer in excess. The choice of reducing agent can sometimes influence the diastereoselectivity.[6]

Diagram 1: Chiral Auxiliary Approach Workflow

Ketone 1-(4-Chlorophenyl)-2-methylpropan-1-one Imine (R,E)-N-(1-(4-chlorophenyl)-2-methylpropylidene)-2-methylpropane-2-sulfinamide Ketone->Imine Condensation Auxiliary (R)-tert-Butanesulfinamide Auxiliary->Imine Reduction Diastereoselective Reduction (e.g., NaBH₄) Imine->Reduction Sulfinamide Diastereomeric Sulfinamide Reduction->Sulfinamide Deprotection Acidic Hydrolysis (e.g., HCl in MeOH) Sulfinamide->Deprotection Amine This compound Deprotection->Amine

Caption: Workflow for the chiral auxiliary-mediated synthesis.

Protocol 2: Synthesis of this compound via Chiral Auxiliary

Step 2a: Formation of the N-tert-Butanesulfinyl Imine

Materials:

  • 1-(4-Chlorophenyl)-2-methylpropan-1-one

  • (R)-(+)-2-Methyl-2-propanesulfinamide [(R)-tert-butanesulfinamide][7]

  • Titanium(IV) ethoxide (Ti(OEt)₄)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-(4-Chlorophenyl)-2-methylpropan-1-one (1.0 equivalent) and (R)-tert-butanesulfinamide (1.05 equivalents).

  • Add anhydrous THF, followed by titanium(IV) ethoxide (2.0 equivalents).

  • Heat the mixture to reflux (approximately 65-70 °C) and stir for 12-24 hours, monitoring the reaction by TLC until the starting ketone is consumed.

  • Cool the reaction to room temperature and add brine. Stir vigorously for 10 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-tert-butanesulfinyl imine is typically used in the next step without further purification.

Step 2b: Diastereoselective Reduction and Deprotection

Materials:

  • Crude N-tert-butanesulfinyl imine from Step 2a

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Hydrochloric acid (4 M in dioxane or methanolic HCl)

  • Diethyl ether (Et₂O)

  • Sodium hydroxide (1 M)

Procedure:

  • Dissolve the crude N-tert-butanesulfinyl imine in methanol and cool the solution to -40 °C.

  • Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below -30 °C.

  • Stir the reaction at -40 °C for 4-6 hours, monitoring by TLC for the disappearance of the imine.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the resulting crude sulfinamide in methanol and add a solution of 4 M HCl in dioxane (or methanolic HCl).

  • Stir the mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the residue to precipitate the amine hydrochloride salt.

  • Collect the solid by filtration and wash with cold diethyl ether.

  • To obtain the free amine, dissolve the hydrochloride salt in water and basify to pH > 10 with 1 M NaOH.

  • Extract the aqueous layer with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

ParameterTypical Value
Overall Yield 60-75%
Enantiomeric Excess (ee) >95%

Methodology 2: Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the enantioselective reduction of ketones and imines.[8][9] This reaction typically employs a chiral transition metal catalyst, such as a Noyori-type ruthenium complex, and a readily available hydrogen source, like a mixture of formic acid and triethylamine or isopropanol.[10][11][12] The in situ formation of the imine from the ketone and an ammonia source, followed by its immediate asymmetric reduction, makes this a highly efficient one-pot process.

The Catalytic Cycle: A Symphony of Coordination and Hydride Transfer

The catalytic cycle involves the coordination of the imine to the chiral ruthenium catalyst, followed by the stereoselective transfer of a hydride from the hydrogen donor to the imine carbon. The chirality of the ligand dictates the facial selectivity of the hydride transfer, leading to the formation of the desired enantiomer of the amine.

Diagram 2: Asymmetric Transfer Hydrogenation Workflow

Ketone 1-(4-Chlorophenyl)-2-methylpropan-1-one Reaction One-Pot Asymmetric Reductive Amination Ketone->Reaction Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->Reaction Catalyst Chiral Ru-Catalyst (e.g., RuCl(p-cymene)[(S,S)-TsDPEN]) Catalyst->Reaction H_Source Hydrogen Source (e.g., HCOOH/NEt₃) H_Source->Reaction Amine This compound Reaction->Amine

Caption: Workflow for the one-pot asymmetric transfer hydrogenation.

Protocol 3: Asymmetric Transfer Hydrogenation of 1-(4-Chlorophenyl)-2-methylpropan-1-one

Materials:

  • 1-(4-Chlorophenyl)-2-methylpropan-1-one

  • Ammonium formate (HCOONH₄) or Ammonium acetate (CH₃COONH₄)

  • RuCl(p-cymene)[(S,S)-TsDPEN] or a similar Noyori-type catalyst

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous solvent (e.g., isopropanol or dichloromethane)

Procedure:

  • In a reaction vessel, dissolve 1-(4-Chlorophenyl)-2-methylpropan-1-one (1.0 equivalent) and the ammonium salt (5-10 equivalents) in the chosen anhydrous solvent.

  • Add the chiral ruthenium catalyst (0.1-1.0 mol%).

  • If using formic acid/triethylamine as the hydrogen source, prepare a 5:2 azeotropic mixture and add it to the reaction.

  • Seal the vessel and heat the reaction mixture to 40-60 °C.

  • Stir the reaction for 12-48 hours, monitoring the conversion by GC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Basify the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude amine can be purified by column chromatography on silica gel.

ParameterTypical Value
Yield 80-95%
Enantiomeric Excess (ee) >98%

Methodology 3: Biocatalytic Transamination

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral compounds.[13] Transaminases (TAs), also known as aminotransferases, are enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor.[14][15] By using a prochiral ketone as the amino acceptor, this enzymatic transformation can produce a chiral amine with exceptionally high enantioselectivity.

The Elegance of Enzymatic Specificity

The high enantioselectivity of transaminases arises from the precisely defined three-dimensional structure of the enzyme's active site, which preferentially binds the substrate in an orientation that leads to the formation of a single enantiomer of the product. The reaction is typically carried out in an aqueous buffer at or near physiological pH and temperature, making it an environmentally benign process.[16][17]

Diagram 3: Biocatalytic Transamination Workflow

Ketone 1-(4-Chlorophenyl)-2-methylpropan-1-one Reaction Biocatalytic Transamination Ketone->Reaction Amino_Donor Amino Donor (e.g., Isopropylamine) Amino_Donor->Reaction Enzyme Transaminase (S-selective) Enzyme->Reaction Cofactor Pyridoxal 5'-Phosphate (PLP) Cofactor->Reaction Amine This compound Reaction->Amine Byproduct Acetone Reaction->Byproduct

Caption: Workflow for the biocatalytic transamination.

Protocol 4: Transaminase-Catalyzed Synthesis of this compound

Materials:

  • 1-(4-Chlorophenyl)-2-methylpropan-1-one

  • A suitable (S)-selective transaminase (commercially available enzyme screening kits can be used to identify the optimal enzyme)

  • Isopropylamine (as the amino donor)

  • Pyridoxal 5'-phosphate (PLP) (as the cofactor)

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

  • A water-miscible co-solvent (e.g., DMSO or isopropanol, if needed for substrate solubility)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.

  • Add pyridoxal 5'-phosphate to a final concentration of approximately 1 mM.

  • Add the transaminase enzyme (lyophilized powder or whole-cell preparation) to the buffer.

  • Add the amino donor, isopropylamine, to a high concentration (e.g., 0.5-1 M) to drive the reaction equilibrium towards the product.

  • Dissolve 1-(4-Chlorophenyl)-2-methylpropan-1-one in a minimal amount of a co-solvent if necessary, and add it to the reaction mixture to the desired final concentration (e.g., 10-50 mM).

  • Incubate the reaction at the optimal temperature for the enzyme (typically 25-40 °C) with gentle agitation.

  • Monitor the reaction progress by chiral HPLC or GC.

  • Once the reaction has reached completion or equilibrium, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified if necessary, although the enzymatic reaction often provides a very clean product.

ParameterTypical Value
Conversion >95%
Enantiomeric Excess (ee) >99%

Comparative Summary of Synthetic Protocols

MethodKey FeaturesAdvantagesDisadvantages
Chiral Auxiliary Diastereoselective reduction of a chiral imineReliable, high diastereoselectivity, well-establishedStoichiometric use of chiral auxiliary, multiple steps
Asymmetric Transfer Hydrogenation One-pot reductive amination with a chiral catalystHigh yield, excellent enantioselectivity, atom-economicalRequires a precious metal catalyst, optimization of conditions may be needed
Biocatalytic Transamination Enzymatic amination of a prochiral ketoneExceptional enantioselectivity, mild and green conditions, high substrate specificityEnzyme cost and stability can be a factor, requires specialized biological reagents

Conclusion

The enantioselective synthesis of this compound can be successfully achieved through several modern and efficient methodologies. The choice of the optimal synthetic route will depend on factors such as the desired scale of the synthesis, cost considerations, and the available laboratory equipment and expertise. The chiral auxiliary approach offers a reliable and robust method, while asymmetric transfer hydrogenation provides a highly efficient and atom-economical one-pot process. For a green and exceptionally selective synthesis, biocatalytic transamination stands out as a state-of-the-art technique. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to access this valuable chiral building block with high enantiopurity.

References

  • MDPI. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. [Link]

  • Kanto Chemical Co., Inc. (n.d.). Asymmetric Transfer Hydrogenation Catalysts. [Link]

  • Royal Society of Chemistry. (2020). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. [Link]

  • Wiley Online Library. (2022). Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4‐Diazepanones. [Link]

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • OUCI. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]

  • MDPI. (2018). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. [Link]

  • NobelPrize.org. (2001). Ryoji Noyori - Nobel Lecture. [Link]

  • ResearchGate. (2024). (A) Traditional approaches to the synthesis and diastereoselective...[Link]

  • Royal Society of Chemistry. (2019). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. [Link]

  • Google Patents. (n.d.). EP2446026B1 - Transaminase reactions.
  • PubMed. (2006). Reversal of diastereofacial selectivity in hydride reductions of N-tert-butanesulfinyl imines. [Link]

  • PubMed. (2024). ω-transaminase-catalyzed synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol, a chiral intermediate of novel anti-tumor drugs. [Link]

  • Myers, A. G. (n.d.). Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). Harvard University. [Link]

  • Wikipedia. (n.d.). tert-Butanesulfinamide. [Link]

Sources

Synthesis of (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis and Chiral Resolution of (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine Hydrochloride

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of this compound hydrochloride, a valuable chiral building block in pharmaceutical development. The described methodology follows a robust and classical two-part synthetic strategy: initial formation of the racemic amine via a Leuckart reaction, followed by an efficient chiral resolution using diastereomeric salt crystallization. This guide is intended for researchers, chemists, and drug development professionals, offering not only step-by-step procedures but also the underlying chemical principles and rationale for key experimental choices. All protocols are designed to be self-validating, with integrated checkpoints for characterization and purity assessment.

Introduction and Synthetic Strategy

This compound is a key chiral intermediate used in the synthesis of various biologically active molecules. The stereochemistry at the benzylic carbon is often crucial for the pharmacological activity of the final compound, making enantiomerically pure starting materials essential.

The synthetic approach detailed herein is a logical and scalable pathway that bifurcates into two primary stages:

  • Synthesis of the Racemic Precursor: The initial step involves the synthesis of the racemic amine, (±)-1-(4-Chlorophenyl)-2-methylpropan-1-amine, from the corresponding ketone, 1-(4-chlorophenyl)-2-methylpropan-1-one. For this transformation, we employ the Leuckart reaction, a classic and reliable method for the reductive amination of carbonyl compounds using ammonium formate as both the nitrogen source and the reducing agent.[1][2] This one-pot reaction is known for its operational simplicity and effectiveness, particularly in pharmaceutical synthesis.[1][3]

  • Chiral Resolution and Salt Formation: With the racemic amine in hand, the core of the enantioselective synthesis is the separation of the desired (S)-enantiomer. This is achieved through chiral resolution, a time-tested technique involving the formation of diastereomeric salts with a chiral resolving agent.[4][5] These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[4] Following the isolation of the desired diastereomeric salt, the enantiomerically pure (S)-amine is liberated and subsequently converted to its stable hydrochloride salt for improved handling and storage.

The overall synthetic workflow is illustrated below.

G cluster_0 Part 1: Racemic Amine Synthesis cluster_1 Part 2: Chiral Resolution & Salt Formation A 1-(4-chlorophenyl)-2-methylpropan-1-one B Leuckart Reaction (Ammonium Formate) A->B C Acid Hydrolysis B->C D (±)-1-(4-Chlorophenyl)-2-methylpropan-1-amine C->D E Add L-(+)-Tartaric Acid D->E F Fractional Crystallization (Isolate less soluble diastereomer) E->F G Base Treatment (Liberate free amine) F->G H This compound G->H I Add HCl H->I J This compound HCl I->J

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of Racemic (±)-1-(4-Chlorophenyl)-2-methylpropan-1-amine

Principle and Rationale: The Leuckart Reaction

The Leuckart reaction is a form of reductive amination that converts aldehydes or ketones into amines.[3] The reaction utilizes ammonium formate or formamide, which serves as both the ammonia donor and the in-situ reducing agent (formic acid).[1][2] This method is advantageous as it avoids the need for external, often expensive, reducing agents and metal catalysts. The reaction proceeds through the formation of an iminium ion, which is then reduced by a hydride transfer from formic acid or a related species.[2][6] The initial product is an N-formyl amide, which requires subsequent hydrolysis under acidic conditions to yield the final primary amine.[1]

G Ketone Ketone Ammonia + NH₃ Ketone->Ammonia Nucleophilic Attack Iminium Iminium Ion Ammonia->Iminium Dehydration Formate + HCOO⁻ (Hydride Source) Iminium->Formate Reduction (Hydride Shift) FormylAmine N-Formyl Intermediate Formate->FormylAmine Hydrolysis + H₃O⁺ FormylAmine->Hydrolysis Amine Primary Amine Hydrolysis->Amine

Caption: Simplified mechanism of the Leuckart Reaction.

Detailed Experimental Protocol

Materials and Reagents:

CompoundCAS No.MW ( g/mol )QuantityMoles
1-(4-chlorophenyl)-2-methylpropan-1-one55860-21-4182.6518.27 g0.10
Ammonium formate540-69-263.0637.84 g0.60
Formic acid (98%)64-18-646.0313.8 mL0.36
Hydrochloric acid (conc., 37%)7647-01-036.46~50 mL-
Toluene108-88-392.14100 mL-
Sodium hydroxide (NaOH)1310-73-240.00As needed-
Diethyl ether (Et₂O)60-29-774.12As needed-
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37As needed-

Procedure:

  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer.

  • Charge Reagents: To the flask, add 1-(4-chlorophenyl)-2-methylpropan-1-one (18.27 g, 0.10 mol), ammonium formate (37.84 g, 0.60 mol), and formic acid (13.8 mL, 0.36 mol).

  • Heating: Heat the reaction mixture with stirring to 160-165 °C. Maintain this temperature for 6-8 hours. The reaction mixture will become viscous. Note: The reaction should be performed in a well-ventilated fume hood as ammonia and carbon dioxide are evolved.

  • Cooling and Hydrolysis: After the heating period, cool the mixture to room temperature. Slowly and carefully add 50 mL of concentrated hydrochloric acid. Caution: This addition is exothermic and will cause foaming.

  • Reflux: Heat the resulting mixture to reflux (around 100-110 °C) and maintain for 4-6 hours to ensure complete hydrolysis of the N-formyl intermediate.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the acidic solution to a separatory funnel and wash with toluene (2 x 50 mL) to remove any unreacted ketone and non-basic byproducts. Discard the organic layers.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 50% aqueous NaOH solution until the pH is >12. Caution: Highly exothermic.

  • Extraction: Extract the liberated free amine with diethyl ether (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude racemic amine as an oil.

Part 2: Chiral Resolution and Hydrochloride Salt Formation

Principle and Rationale: Diastereomeric Salt Crystallization

Chiral resolution by diastereomeric salt formation is a powerful technique for separating enantiomers on a preparative scale.[4] The process involves reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent). This creates a pair of diastereomeric salts: (S)-amine·(L)-acid and (R)-amine·(L)-acid. Unlike enantiomers, diastereomers have different physical properties, including solubility in a given solvent.[5] By carefully selecting the solvent and crystallization conditions, one diastereomer can be induced to crystallize preferentially, while the other remains in the mother liquor.

For this protocol, L-(+)-tartaric acid is chosen as it is a readily available and effective resolving agent for many primary amines.

Detailed Experimental Protocol

Materials and Reagents:

CompoundCAS No.MW ( g/mol )QuantityMoles
(±)-1-(4-Chlorophenyl)-2-methylpropan-1-amine-183.68~18.3 g (crude)~0.10
L-(+)-Tartaric acid87-69-4150.097.50 g0.05
Ethanol (95%)64-17-546.07~200 mL-
Hydrochloric acid (in isopropanol, 5-6 M)7647-01-036.46As needed-
Diethyl ether (Et₂O)60-29-774.12As needed-

Procedure:

  • Salt Formation: Dissolve the crude racemic amine (~0.10 mol) in 150 mL of 95% ethanol in a 500 mL Erlenmeyer flask. Heat the solution gently to approximately 60 °C. In a separate flask, dissolve L-(+)-tartaric acid (7.50 g, 0.05 mol) in 50 mL of warm 95% ethanol.

  • Crystallization: Add the warm tartaric acid solution to the amine solution with stirring. A precipitate should begin to form. Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to complete crystallization.

  • Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration, washing the cake with a small amount of cold ethanol (2 x 15 mL). This solid is the (S)-amine-(L)-tartrate salt, which is typically less soluble.

  • Liberation of the Free (S)-Amine: Suspend the collected salt in 100 mL of water and add 20% aqueous NaOH solution with stirring until the pH is >12 and all solids have dissolved.

  • Extraction: Extract the liberated (S)-amine with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-amine as an oil.

  • Purity Check (Optional but Recommended): At this stage, the enantiomeric excess (e.e.) of the amine should be determined using chiral HPLC to ensure the resolution was successful before proceeding. If the e.e. is insufficient, the salt can be recrystallized from fresh ethanol.

  • Hydrochloride Salt Formation: Dissolve the purified (S)-amine in 100 mL of diethyl ether. While stirring, add a 5-6 M solution of HCl in isopropanol dropwise until no further precipitation is observed and the solution is acidic to litmus paper.

  • Final Product Isolation: Stir the resulting slurry for 30 minutes at room temperature. Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven at 40-50 °C to a constant weight.

Data Summary and Characterization

StepProductExpected YieldPurity (e.e.)Physical Appearance
1. Leuckart Reaction (±)-1-(4-Chlorophenyl)-2-methylpropan-1-amine65-75%Racemic (0%)Yellow to brown oil
2. Chiral Resolution This compound30-40% (from racemic)>98%Colorless oil
3. Salt Formation This compound hydrochloride>95% (from free amine)>98%White crystalline solid

Characterization:

  • Final Product: this compound hydrochloride

  • Molecular Formula: C₁₀H₁₅Cl₂N

  • Molecular Weight: 220.14 g/mol [7]

  • NMR Spectroscopy: The structure should be confirmed by ¹H and ¹³C NMR.

  • Chiral HPLC: To confirm the final enantiomeric excess. A typical system might use a polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® column) with a mobile phase of hexane/isopropanol/diethylamine.[8]

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • Chemical Hazards:

    • Formic Acid & Hydrochloric Acid: Highly corrosive. Avoid contact with skin and eyes. Handle with extreme care.

    • Toluene & Diethyl Ether: Highly flammable solvents. Keep away from ignition sources.

    • Sodium Hydroxide: Corrosive base. Causes severe burns. The dissolution and neutralization processes are highly exothermic.

References

  • Leuckart reaction - Grokipedia. (n.d.).
  • Leuckart reaction - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • Characterization of (R)-(4-Chlorophenyl) (phenyl)methanamine: A Comparative Guide to Chiral Chromatography and Diastereomeric Salt Resolution - Benchchem. (n.d.).
  • Chiral resolution - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • Reductive Amination | Synthesis of Amines - YouTube. (2025, February 17). Retrieved February 25, 2026, from [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). Molecules. Retrieved February 25, 2026, from [Link]

  • Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.). Retrieved February 25, 2026, from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved February 25, 2026, from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Retrieved February 25, 2026, from [Link]

  • The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. (n.d.). Retrieved February 25, 2026, from [Link]

  • Reductive Amination - Chemistry Steps. (2024, March 28). Retrieved February 25, 2026, from [Link]

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NMR spectroscopy characterization of (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the nuclear magnetic resonance (NMR) characterization of (S)-1-(4-chlorophenyl)-2-methylpropan-1-amine , a critical chiral building block often utilized in the synthesis of anorectics and monoamine reuptake inhibitors.

Unlike simple achiral amines, this molecule presents specific spectroscopic challenges:

  • Diastereotopy: The presence of a chiral center at C1 renders the adjacent isopropyl methyl groups diastereotopic, resulting in complex splitting patterns often misidentified as impurities.

  • Enantiomeric Purity: Standard NMR cannot distinguish the (S)-enantiomer from the (R)-enantiomer or the racemate.

  • Salt Formation: The high basicity of the primary amine leads to rapid formation of carbamates (

    
    ) in air, complicating spectral integration.
    

This protocol provides a self-validating workflow for structural assignment and absolute configuration determination using Mosher’s method.

Chemical Identity & Physicochemical Context

PropertySpecification
IUPAC Name (1S)-1-(4-chlorophenyl)-2-methylpropan-1-amine
Molecular Formula

Molecular Weight 183.68 g/mol
Chiral Center C1 (Benzylic position)
Key Structural Feature Isopropyl group adjacent to chiral center (Source of diastereotopy)

Protocol A: Sample Preparation (Critical Step)

Rationale: Primary amines are hygroscopic and react with atmospheric


 to form carbamate salts. These impurities appear as broad signals at 4.5–5.0 ppm and distort integration values.

Step-by-Step Methodology:

  • Free Base Liberation: If the sample is a hydrochloride salt, dissolve 20 mg in 1 mL

    
    , add 2 drops of 1M NaOD, and extract into 0.6 mL 
    
    
    
    .
  • Drying: Pass the

    
     layer through a micro-pipette filter plug containing anhydrous 
    
    
    
    . Do not use silica, as amines bind irreversibly.
  • Solvent Choice:

    • Standard:

      
       (7.26 ppm ref).[1] Good for resolution.
      
    • Exchange: If

      
       protons are obscured, add 1 drop of 
      
      
      
      to the tube and shake. The broad
      
      
      signal will vanish, confirming assignment.

Structural Characterization (1H & 13C NMR)

The Phenomenon of Diastereotopic Methyls

A common error in analyzing this molecule is expecting the isopropyl methyl groups to appear as a single doublet (6H). Because C1 is a chiral center, the two methyl groups at C3 are diastereotopic . They are chemically non-equivalent and will appear as two distinct doublets (3H each), even in achiral solvents.

1H NMR Assignment Table (400 MHz, CDCl3)
PositionType

(ppm)
Multiplicity

(Hz)
Assignment Logic
Ar-H CH7.28 – 7.35Multiplet (AA'BB')-4-Chlorophenyl ring protons. Second order effect common in p-substituted benzenes.
C1-H CH3.75 – 3.85Doublet (d)6.5Deshielded by N and Aryl ring. Couples only to C2-H.
C2-H CH1.70 – 1.85Octet (d-sept)6.5, 6.8Coupled to C1-H and two non-equivalent methyls.
NH2 NH1.30 – 1.60Broad Singlet-Variable position. Disappears with

shake.
C3-H CH30.95Doublet6.8Diastereotopic Methyl A (Pro-R or Pro-S).
C3'-H CH30.88Doublet6.8Diastereotopic Methyl B. Distinct from Methyl A.
13C NMR Assignment Table

(ppm)
Carbon TypeAssignment
142.5 Quaternary (C)Ipso-aromatic (attached to alkyl chain)
132.8 Quaternary (C)Para-aromatic (attached to Cl)
128.5 Methine (CH)Aromatic (meta to alkyl)
128.1 Methine (CH)Aromatic (ortho to alkyl)
62.4 Methine (CH)C1 (Chiral center, attached to N)
34.8 Methine (CH)C2 (Isopropyl methine)
19.8 Methyl (CH3)C3 (Methyl A)
18.5 Methyl (CH3)C3' (Methyl B - Diastereotopic pair)

Visualization: Structural Logic & Splitting

The following diagram illustrates the connectivity and the origin of the complex splitting patterns observed in the aliphatic region.

G cluster_0 Molecular Structure cluster_1 NMR Splitting Logic C1 C1 (Benzylic) Chiral Center (S) C2 C2 (Isopropyl CH) C1->C2 Split1 C1-H Signal Doublet (d) Couples to C2-H C1->Split1 Me1 Methyl A (Diastereotopic) C2->Me1 Me2 Methyl B (Diastereotopic) C2->Me2 Split2 C2-H Signal Octet (Multiplet) Couples to C1, Me1, Me2 C2->Split2 Split3 Me1/Me2 Signals Two Distinct Doublets Due to C1 Chirality Me1->Split3 Ar 4-Cl-Phenyl Ar->C1

Figure 1: NMR connectivity map showing the origin of diastereotopic splitting in the isopropyl tail due to the C1 chiral center.

Protocol B: Stereochemical Validation (Mosher's Method)

Rationale: Simple NMR cannot verify the (S)-configuration. Optical rotation is unreliable for novel derivatives. The Mosher's Amide Protocol is the authoritative method for absolute configuration assignment of primary amines.

Mechanism: Reaction with a chiral derivatizing agent (MTPA-Cl) creates a diastereomeric amide. The anisotropic shielding of the phenyl group in the MTPA moiety shifts the protons of the amine substrate differently depending on the configuration ((R) or (S)).

Experimental Workflow:
  • Derivatization:

    • Tube A: 5 mg Amine + 10 mg (R)-(-)-MTPA-Cl + 100

      
      L Pyridine-
      
      
      
      in 0.5 mL
      
      
      .
    • Tube B: 5 mg Amine + 10 mg (S)-(+)-MTPA-Cl + 100

      
      L Pyridine-
      
      
      
      in 0.5 mL
      
      
      .
    • Allow to react for 15 minutes. No workup required for in-situ NMR.

  • Analysis (

    
     Calculation): 
    
    • Assign the chemical shifts (

      
      ) for protons H-2 (methine) and H-3 (methyls) in both spectra.
      
    • Calculate

      
      .[2][3]
      
    • Note: The (S)-MTPA ester comes from the (S)-acid chloride, often designated as the (S)-Mosher derivative.[2]

  • Configuration Assignment:

    • Construct a Newman projection.

    • For the (S)-amine , the protons on the right side of the plane (relative to the MTPA phenyl group) will have a positive

      
      , while those on the left will have a negative 
      
      
      
      .

Mosher Start Unknown Enantiomer (S)-1-(4-Cl-Ph)-2-methylpropan-1-amine Step1 Divide into Two NMR Tubes Start->Step1 RxnA React with (R)-MTPA-Cl Forms (S)-Amide Diastereomer Step1->RxnA RxnB React with (S)-MTPA-Cl Forms (R)-Amide Diastereomer Step1->RxnB NMR Acquire 1H NMR for Both RxnA->NMR RxnB->NMR Calc Calculate Delta delta = delta(S-ester) - delta(R-ester) NMR->Calc Result Map Signs (+/-) to Structure Confirm (S)-Configuration Calc->Result

Figure 2: Workflow for absolute stereochemical determination using Mosher's Acid Chloride (MTPA-Cl).

References

  • Hoye, T. R., Jeffrey, C. S., & Rychnovsky, S. D. (2007). Protocol for NMR Assignment of Absolute Stereochemistry. Nature Protocols.

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews.

  • PubChem Compound Summary. (2024). 1-(4-chlorophenyl)-2-methylpropan-1-amine.[4] National Library of Medicine.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

Sources

High-Resolution Derivatization Strategies for (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Strategic Overview & Scientific Rationale

The analysis of (S)-1-(4-chlorophenyl)-2-methylpropan-1-amine presents a specific stereochemical challenge. Unlike simple primary amines, this molecule features a bulky isopropyl group at the C2 position adjacent to the chiral center at C1. This steric hindrance can significantly retard reaction kinetics with standard derivatizing agents, leading to kinetic resolution artifacts where the (S) and (R) enantiomers react at different rates, potentially skewing enantiomeric excess (ee) calculations.

Derivatization is required for this analyte to achieve two critical objectives:

  • Enantiomeric Resolution on Achiral Phases: Converting the enantiomers into diastereomers allows separation on standard C18 columns, avoiding expensive and less robust chiral stationary phases (CSPs).

  • MS Sensitivity Enhancement: The introduction of high-proton-affinity moieties (like the alanine amide in Marfey’s reagent) significantly boosts electrospray ionization (ESI) efficiency compared to the naked amine.

This guide details the preparation and application of two gold-standard reagents: Marfey’s Reagent (FDAA) for robust LC-MS/MS quantification and GITC for rapid, mild-condition profiling.

Reagent 1: Marfey’s Reagent (FDAA)

Reagent Name: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) Mechanism: Nucleophilic Aromatic Substitution (


)
Best For:  High-sensitivity LC-MS/MS, absolute configuration determination, and separating sterically hindered amines.
Critical Reagent Preparation

FDAA is sensitive to photodegradation and hydrolysis. The following preparation steps are designed to maximize stability and reaction efficiency.

ComponentConcentrationPreparation ProtocolStability
FDAA Stock 1% (w/v)Dissolve 10 mg FDAA in 1.0 mL Acetone (HPLC Grade). Vortex until fully dissolved.Prepare Fresh Daily. Store in amber glass.
Reaction Buffer 1.0 MDissolve 8.4 g NaHCO₃ in 100 mL ultrapure water .1 Month (4°C). Check for precipitation.[1][2]
Quench Acid 2.0 MDilute 16.5 mL conc. HCl into 83.5 mL water .6 Months (RT).

Technical Insight: The choice of acetone is critical. Alcohols (MeOH/EtOH) can compete as nucleophiles under basic conditions, forming ether byproducts (2,4-dinitrophenyl ethers) that interfere with chromatography. Always use acetone.

Derivatization Protocol (Optimized for Hindered Amines)

Due to the steric bulk of the 2-methylpropyl group, standard protocols (40°C for 1 hour) may yield incomplete conversion. This optimized protocol uses elevated temperature.[3]

  • Sample Aliquot: Transfer 50 µL of the amine sample (0.5–5.0 mM in water or DMSO) into a 1.5 mL amber glass vial.

  • Buffer Addition: Add 20 µL of 1.0 M NaHCO₃.

    • Checkpoint: Verify pH is >8.0. The

      
       reaction requires the amine to be deprotonated (nucleophilic state).
      
  • Reagent Addition: Add 100 µL of 1% FDAA solution.

    • Ratio: Ensure at least a 2:1 molar excess of FDAA to Amine.

  • Reaction: Cap tightly and heat at 50°C ± 2°C for 90 minutes .

    • Note: The extended time/temp ensures the hindered amine reacts quantitatively.

  • Quenching: Cool to room temperature. Add 20 µL of 2.0 M HCl to stop the reaction and protonate the diastereomers (improves C18 retention).

  • Dilution: Dilute with 810 µL of 50:50 ACN:Water prior to injection.

Workflow Visualization

MarfeysWorkflow cluster_0 Steric Hindrance Management Sample Amine Sample (50 µL) Buffer 1M NaHCO3 (pH Adjustment) Sample->Buffer Deprotonation Reaction Heat: 50°C 90 mins Buffer->Reaction Reagent 1% FDAA in Acetone Reagent->Reaction SNAr Quench Quench: 2M HCl Reaction->Quench Stop Rxn LCMS LC-MS Analysis (C18 Column) Quench->LCMS Inject

Figure 1: Optimized Marfey’s Reagent workflow for sterically hindered chiral amines.

Reagent 2: GITC

Reagent Name: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate Mechanism: Isothiocyanate coupling (Thiourea formation) Best For: Rapid "dilute-and-shoot" workflows, acid-labile compounds.

Reagent Preparation

GITC is extremely sensitive to moisture. Hydrolysis yields the amine analog of the glucose, which is non-reactive toward the analyte.

  • Stock Solution: Prepare 0.5% (w/v) GITC in Acetonitrile (ACN) .

    • Handling: Weigh quickly in a low-humidity environment.

    • Storage: Use immediately. Do not store.

Derivatization Protocol[2][4][5]
  • Mix: Combine 50 µL Amine Sample + 50 µL GITC Solution.

  • Base: Add 10 µL Triethylamine (TEA).

  • React: Vortex and let stand at Room Temperature for 20 minutes .

    • Note: GITC is highly reactive; heating is rarely required and may cause degradation.

  • Quench: Add 10 µL of 5% Acetic Acid.

Analytical Validation & Troubleshooting

To ensure the protocol has worked, you must validate the separation of the diastereomers.

LC-MS Conditions (Recommended)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection:

    • UV:[4][5] 340 nm (FDAA specific absorption).[6]

    • MS: ESI Positive Mode. Look for

      
      .
      
      • FDAA-Derivative Mass shift: +252 Da (approx).

      • GITC-Derivative Mass shift: +389 Da .

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield (<50%) pH < 8.0 during reaction.The amine is protonated (

) and cannot react. Increase NaHCO₃ or use TEA.
Peak Broadening Incomplete reaction resolution.For the hindered "2-methyl" amine, increase reaction temp to 60°C.
Extra Peaks Reagent hydrolysis.FDAA hydrolyzes to L-Alanine amide dinitrophenyl ether. Use fresh reagent and acetone only.
Racemization Excessive Heat/pH.Avoid pH > 10.[3][4] Do not heat GITC reactions.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247.

  • Thermo Fisher Scientific. (2020). FDAA, Marfey's Reagent Instructions (Product No. 48895).[6] Thermo Scientific User Guide.

  • Sigma-Aldrich. (2025). Derivatization Reagents for HPLC: GITC and FDAA Protocols.

  • Harada, K., et al. (1996). Advanced Marfey's method for determination of absolute configuration of primary amines. Tetrahedron Letters, 37(19), 3299-3302.

Sources

Troubleshooting & Optimization

Technical Support Center: Asymmetric Synthesis of (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the asymmetric synthesis of (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and achieve high enantioselectivity. Chiral amines are crucial building blocks in the pharmaceutical industry, and their efficient synthesis is of paramount importance.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.

I. Overview of the Synthesis: Reductive Amination

A prevalent and effective method for synthesizing chiral amines like this compound is through the asymmetric reductive amination of a corresponding ketone.[2][4][5][6] This process typically involves two key steps: the formation of an imine from 1-(4-chlorophenyl)-2-methylpropan-1-one and an amine source, followed by the stereoselective reduction of the imine to the desired chiral amine.[7][8] The success of this synthesis hinges on precise control over reaction conditions and the judicious choice of catalysts and reagents.

Below is a generalized workflow for this asymmetric synthesis:

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Asymmetric Reduction Ketone 1-(4-Chlorophenyl)-2- methylpropan-1-one AmineSource Amine Source (e.g., Ammonia, Chiral Amine) Imine Imine Intermediate Ketone->Imine Reaction with Amine Source Product (S)-1-(4-Chlorophenyl)-2- methylpropan-1-amine Imine->Product Stereoselective Reduction ReducingAgent Chiral Catalyst & Reducing Agent

Caption: Generalized workflow for the asymmetric synthesis of the target amine.

II. Troubleshooting Guide

This section addresses common challenges encountered during the synthesis, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Overall Yield

A low yield of the final product is a frequent issue that can stem from problems in either the imine formation or the reduction step.

Sub-problem: Inefficient Imine Formation

Potential Causes:

  • Unfavorable pH: Imine formation is often most efficient under slightly acidic conditions (pH 4-5).[7] Highly acidic conditions will protonate the amine, rendering it non-nucleophilic, while basic conditions may not sufficiently activate the ketone's carbonyl group.[7]

  • Steric Hindrance: The bulky isopropyl group adjacent to the carbonyl in 1-(4-chlorophenyl)-2-methylpropan-1-one can sterically hinder the approach of the amine.

  • Presence of Water: The formation of an imine is a condensation reaction that produces water. The presence of excess water in the reaction mixture can shift the equilibrium back towards the starting materials.

Solutions:

  • pH Adjustment: Introduce a catalytic amount of a weak acid, such as acetic acid, to facilitate the reaction.[9]

  • Use of a Dehydrating Agent: Add molecular sieves (e.g., 3Å or 4Å) to the reaction mixture to remove water as it is formed, driving the equilibrium towards the imine product.

  • Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. In some cases, gentle heating may be necessary to overcome the activation energy, but this should be done cautiously to avoid side reactions.

Sub-problem: Incomplete Reduction of the Imine

Potential Causes:

  • Choice of Reducing Agent: Not all reducing agents are equally effective for imine reduction. Stronger reducing agents like sodium borohydride (NaBH₄) can also reduce the starting ketone, leading to the formation of an undesired alcohol byproduct.[8] Milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are more selective for the imine.[8][10]

  • Catalyst Deactivation: The chiral catalyst, which is essential for the asymmetric induction, can be deactivated by impurities in the reagents or solvents.[11] Moisture and air can be particularly detrimental to many catalysts.[11]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to drive the reaction to completion in a reasonable timeframe.[11]

Solutions:

  • Select an Appropriate Reducing Agent: For direct reductive amination, sodium triacetoxyborohydride is often a good choice due to its selectivity for imines over ketones.[10] Alternatively, a two-step, one-pot procedure can be employed where the imine is formed first, followed by the addition of a reducing agent like sodium borohydride.[10]

  • Ensure Anhydrous and Inert Conditions: Use dry solvents and glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to protect the catalyst.[7][11]

  • Optimize Catalyst Loading: Systematically vary the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%) to find the optimal concentration that balances reaction rate and cost.[11]

Start Low Yield Observed CheckImine Analyze Imine Formation (TLC, LC-MS, NMR) Start->CheckImine CheckReduction Analyze Reduction Step (TLC, LC-MS) Start->CheckReduction ImineIssue Inefficient Imine Formation CheckImine->ImineIssue Imine not formed ReductionIssue Incomplete Reduction CheckReduction->ReductionIssue Imine remains SolutionImine Optimize Imine Formation: - Adjust pH (catalytic acid) - Add dehydrating agent - Vary time/temperature ImineIssue->SolutionImine SolutionReduction Optimize Reduction: - Select appropriate reducing agent - Ensure anhydrous/inert conditions - Optimize catalyst loading ReductionIssue->SolutionReduction

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Poor Enantioselectivity

Achieving high enantiomeric excess (e.e.) is the primary goal of asymmetric synthesis. Low e.e. indicates that the catalyst is not effectively controlling the stereochemical outcome of the reaction.

Potential Causes:

  • Suboptimal Catalyst Choice: The chosen chiral catalyst may not be well-suited for the specific substrate. The steric and electronic properties of both the catalyst and the substrate must be compatible for effective stereochemical control.

  • Incorrect Solvent: The solvent can have a profound impact on the stability of the diastereomeric transition states, which in turn affects enantioselectivity.[11]

  • Reaction Temperature: Temperature can influence the flexibility of the catalyst-substrate complex. Higher temperatures can lead to a decrease in enantioselectivity by allowing for less-ordered transition states.

  • Impure Reagents or Catalyst: The presence of impurities can interfere with the catalytic cycle.[11] The enantiomeric purity of the chiral catalyst itself is also critical.[11]

Solutions:

  • Catalyst Screening: If possible, screen a variety of chiral catalysts, including those based on different metals (e.g., rhodium, iridium, ruthenium) and chiral ligands. Organocatalysts, such as chiral phosphoric acids or secondary amines, can also be effective.[12][13]

  • Solvent Screening: Conduct the reaction in a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile) to identify the optimal medium.[11]

  • Temperature Optimization: Typically, lower reaction temperatures favor higher enantioselectivity. Perform the reaction at different temperatures (e.g., room temperature, 0 °C, -20 °C) to find the best balance between reaction rate and e.e.

  • Use High-Purity Materials: Ensure that all reagents and solvents are of high purity and are anhydrous.[11] Verify the enantiomeric purity of the chiral catalyst or ligand before use.[11]

ParameterEffect on YieldEffect on EnantioselectivityRecommendations
Catalyst Can increase rate, leading to higher yield.Crucial for high e.e.Screen a variety of catalysts.
Solvent Affects solubility and reaction rate.Can significantly impact e.e.Perform a solvent screen.
Temperature Higher temp can increase rate but also side reactions.Lower temp generally improves e.e.Optimize for a balance of rate and selectivity.
Purity Impurities can inhibit the catalyst, lowering yield.Impurities can poison the catalyst, reducing e.e.Use high-purity, anhydrous reagents and solvents.

III. Frequently Asked Questions (FAQs)

Q1: What are some common chiral catalysts used for the asymmetric reductive amination of ketones?

A1: A variety of chiral catalysts have been successfully employed for this transformation. These can be broadly categorized into:

  • Transition Metal Catalysts: These typically consist of a metal center (e.g., Rh, Ir, Ru) and a chiral ligand. Examples include catalysts derived from chiral phosphine ligands (e.g., BINAP) or diamine ligands (e.g., TsDPEN).

  • Organocatalysts: These are small, chiral organic molecules that can catalyze reactions without the need for a metal.[13] Chiral phosphoric acids and chiral secondary amines (e.g., prolinol derivatives) are common examples used in reductive aminations.[13][14]

  • Biocatalysts (Enzymes): Engineered enzymes, such as imine reductases (IREDs) and amine dehydrogenases (AmDHs), offer a green and highly selective alternative for the synthesis of chiral amines.[4][15][16][17]

Q2: How can I purify the final product and determine its enantiomeric excess?

A2:

  • Purification: After quenching the reaction and performing an aqueous workup, the crude product can be purified by column chromatography on silica gel. Given the basic nature of the amine, it may be beneficial to treat the silica gel with a small amount of a base like triethylamine to prevent product streaking. Alternatively, the amine can be converted to its hydrochloride salt, which may be easier to purify by recrystallization.[18]

  • Determining Enantiomeric Excess (e.e.): The e.e. of the purified amine is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[19] This involves using a chiral stationary phase that can separate the two enantiomers, allowing for their quantification.

Q3: My reaction is very sluggish. What can I do to increase the reaction rate?

A3: A sluggish reaction can be due to several factors. Here are some steps to troubleshoot:

  • Increase Catalyst Loading: A higher catalyst loading can increase the reaction rate, but be mindful of the cost implications.

  • Increase Reactant Concentration: A more concentrated reaction mixture can lead to a faster reaction, but be aware of potential solubility issues.

  • Elevate the Temperature: Gently warming the reaction can increase the rate, but monitor the enantioselectivity, as it may decrease at higher temperatures.

  • Check for Catalyst Inhibition: Ensure that your starting materials and solvents are free of impurities that could be inhibiting the catalyst.

Q4: I am observing the formation of a significant amount of 1-(4-chlorophenyl)-2-methylpropan-1-ol. What is causing this side reaction?

A4: The formation of the corresponding alcohol is a clear indication that your reducing agent is reducing the starting ketone in addition to the desired imine. This is common when using a strong reducing agent like sodium borohydride in a one-pot, direct reductive amination. To mitigate this:

  • Switch to a milder reducing agent: Use sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more selective for the imine.[8][10]

  • Perform a two-step, one-pot reaction: Allow the imine to form completely before adding the reducing agent. This can be monitored by TLC or LC-MS. Once the ketone is consumed, you can then add a stronger reducing agent like sodium borohydride.[10]

IV. Experimental Protocols

General Procedure for Asymmetric Reductive Amination

This is a general guideline and may require optimization for your specific catalyst and conditions.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral catalyst (e.g., 1-5 mol%).

  • Addition of Reactants: Add 1-(4-chlorophenyl)-2-methylpropan-1-one (1.0 equivalent) and the appropriate amine source (e.g., ammonium acetate, 1.5 equivalents) to the flask.

  • Solvent Addition: Add the chosen anhydrous solvent (e.g., toluene, DCM, THF) to the desired concentration.

  • Initiation and Monitoring: Add the reducing agent (e.g., Hantzsch ester or a silane for transfer hydrogenation, or introduce H₂ gas for hydrogenation) and stir the reaction at the optimized temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction appropriately (e.g., with aqueous HCl or saturated NaHCO₃ solution). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

V. References

  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. Available at:

  • Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Publications. Available at:

  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. National Institutes of Health. Available at:

  • The Role of Chiral Catalysts in Modern Organic Synthesis. Hilaris Publishing. Available at:

  • Technical Support Center: Troubleshooting Low Yield in Reactions with 2-Pentanamine, (2S)-. BenchChem. Available at:

  • Radical addition approach to asymmetric amine synthesis: design, implementation, and comparison of chiral N-acylhydrazones. PubMed. Available at:

  • Direct catalytic asymmetric synthesis of α-chiral primary amines. Royal Society of Chemistry. Available at:

  • Engineering an Enantioselective Amine Oxidase for the Synthesis of Pharmaceutical Building Blocks and Alkaloid Natural Products. ACS Publications. Available at:

  • Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. University of Groningen. Available at:

  • Asymmetric Organocatalysts. Alfa Chemistry. Available at:

  • Technical Support Center: Enhancing Yield and Enantioselectivity in Asymmetric Synthesis. BenchChem. Available at:

  • Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network. ResearchGate. Available at:

  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. Available at:

  • What are the best processes/methods for separation of chiral amine both non selective.... ResearchGate. Available at:

  • Question about reductive amination reaction procedure. Reddit. Available at:

  • 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis. ChemicalBook. Available at:

  • Enzymatic strategies for asymmetric synthesis. Royal Society of Chemistry. Available at:

  • Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one. BenchChem. Available at:

  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers. Available at:

  • Process Considerations for the Asymmetric Synthesis of Chiral Amines Using Transaminases. ResearchGate. Available at:

  • Application Notes and Protocols for 1-(4-Chlorophenyl)-2-methylpropan-1-one in Organic Synthesis. BenchChem. Available at:

  • Resolution: Separation of Enantiomers. Chemistry LibreTexts. Available at:

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Royal Society of Chemistry. Available at:

  • What's wrong with my reductive amination? I barely got any product.. Reddit. Available at:

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at:

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. ACS Publications. Available at:

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at:

  • Synthesis of Amines. Chemistry LibreTexts. Available at:

  • Chiral Drug Separation. De Gruyter. Available at:

  • Synthesis of primary amines. Organic Chemistry Portal. Available at:

  • Understanding the Fundamentals of Asymmetric Synthesis. Chiralpedia. Available at:

  • Asymmetric Synthesis of Amines. Yale University. Available at:

  • Semi-rational design of an imine reductase for asymmetric synthesis of alkylated S-4-azepanamines. Royal Society of Chemistry. Available at:

  • Asymmetric synthesis of syn-propargylamines and unsaturated β-amino acids under Brønsted base catalysis. National Institutes of Health. Available at:

  • Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. MDPI. Available at:

Sources

Troubleshooting chiral separation of 1-(4-Chlorophenyl)-2-methylpropan-1-amine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: #CSA-4CL-ISO (Primary Benzylic Amine Resolution) Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Baseline Assessment & Molecule Profile

You are attempting to separate the enantiomers of 1-(4-Chlorophenyl)-2-methylpropan-1-amine . Before initiating any screening, we must analyze the structural properties that dictate the separation strategy.

  • Analyte Type: Primary Amine (

    
    ).
    
  • Chiral Center: Benzylic position (C1), adjacent to an electron-withdrawing chlorophenyl group and a sterically bulky isobutyl group.

  • pKa: Estimated ~9.5–10.0 (Typical for

    
    -branched primary amines).
    
  • Key Challenge: Primary amines are notorious for severe peak tailing on silica-based columns due to strong ionic interactions with residual silanols. Furthermore, the steric bulk of the isobutyl group may require specific chiral selectors to achieve adequate discrimination.

Method Development Decision Matrix

We recommend two distinct pathways. Pathway A is the industry standard for versatility. Pathway B is highly specific for primary amines and often yields higher resolution (


 values) but requires aqueous acidic conditions.
Visualization: Method Selection Workflow

ChiralMethodology Start Start: 1-(4-Chlorophenyl)-2-methylpropan-1-amine Decision Select Mode Start->Decision PathA Pathway A: Normal Phase (NP) (Polysaccharide Columns) Decision->PathA Standard Screening PathB Pathway B: Reversed Phase (RP) (Crown Ether Columns) Decision->PathB High Selectivity Required ColA Columns: AD-H, OD-H, IG, IC PathA->ColA ColB Column: CROWNPAK CR-I(+) PathB->ColB MP_A Mobile Phase: Hexane/IPA + 0.1% DEA ColA->MP_A MP_B Mobile Phase: pH 1.0-2.0 HClO4 / ACN ColB->MP_B MechA Mechanism: H-Bonding + Pi-Pi MP_A->MechA MechB Mechanism: Ammonium Inclusion Complex MP_B->MechB

Figure 1: Decision tree for selecting the optimal chromatographic mode based on analyte chemistry.

Troubleshooting Guides & FAQs

Issue 1: Severe Peak Tailing ( )

User Question: "I am using a Chiralpak AD-H column with Hexane/IPA (90:10). The enantiomers are separating, but the peaks are tailing badly, making integration difficult. How do I fix this?"

Technical Diagnosis: The free amine group (


) is interacting with the acidic residual silanols on the silica support of the column. This is a non-enantioselective retention mechanism that causes tailing.

Corrective Action: You must suppress silanol ionization or block the interaction.

  • Add a Basic Modifier: Add 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) to the mobile phase.

    • Mechanism:[1] DEA/TEA competes for the silanol sites, effectively "capping" them and allowing the analyte to interact only with the chiral selector.

  • Switch to Ethanolamine: If DEA fails, switch to 0.1% Ethanolamine . It is often more effective for primary amines but can be harder to remove if you are doing preparative work.

Warning: Do NOT use amine additives on the Crownpak column (Pathway B); that column requires acidic conditions.

Issue 2: Loss of Resolution on Scale-Up

User Question: "I had baseline separation (


) on my analytical run. When I injected a higher concentration for prep, the first peak fronted and merged with the second."

Technical Diagnosis: This is likely a solubility issue or site-saturation. The 1-(4-chlorophenyl) group adds significant lipophilicity, while the amine is polar. In pure Hexane/IPA, the salt form (if your sample is a salt) may not be soluble, or the free base may precipitate at high concentrations inside the column pores.

Corrective Action:

  • Solubility Check: Ensure the sample is fully dissolved in the mobile phase, not just a strong solvent.

  • Switch to Immobilized Phases (Chiralpak IA, IB, IC, IG):

    • These columns allow the use of "non-standard" solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) which dissolve lipophilic amines much better than Hexane.

    • Recipe: Hexane / DCM / DEA (Sample dissolved in DCM).

Issue 3: No Retention / Elution at Void Volume

User Question: "I injected my sample onto a Crownpak CR-I(+) column using water/methanol, but it eluted immediately with no separation."

Technical Diagnosis: Crown ether columns (specifically Crownpak CR-I) work via an inclusion complex mechanism. The crown ether "cage" specifically binds the ammonium ion (


). In neutral water/methanol, your amine is likely in its free base form (

), which cannot form the complex.

Corrective Action: You must acidify the mobile phase to protonate the amine.

  • Protocol: Use Perchloric Acid (HClO4) aqueous solution (pH 1.0 to 2.0) mixed with Acetonitrile.[2][3][4][5]

  • Why Perchloric? The perchlorate counter-ion (

    
    ) forms a specific ion pair that enhances the solubility and stability of the inclusion complex better than phosphate or acetate buffers.
    

Standardized Protocols

Protocol A: Polysaccharide Screening (The "First Pass")

Best for: Quick analytical checks, existing equipment.

ParameterSettingNotes
Columns Chiralpak AD-H, Chiralcel OD-H, Chiralpak IGScreen these 3 first.
Mobile Phase Hexane / Ethanol / DEA (90 : 10 : 0.1)Ethanol often provides better resolution than IPA for amines.
Flow Rate 1.0 mL/min (for 4.6mm ID)
Temp 25°C
Detection UV 220 nm or 254 nmThe chlorophenyl ring has strong UV absorption.
Protocol B: Crown Ether Optimization (The "Specialist")

Best for: Difficult primary amines, high-purity requirements.

  • Mobile Phase Prep:

    • Solution A: Aqueous

      
       (pH 1.5). Add approx. 16.3g of 70% Perchloric acid to 1L water.[3]
      
    • Solution B: Acetonitrile (ACN).[5]

  • Gradient/Isocratic: Start with 80% A / 20% B.

  • Temperature Control: Lowering temperature (e.g., to 10°C or 5°C) significantly increases resolution on Crownpak columns by stabilizing the ammonium-crown ether complex.

  • Column: Crownpak CR-I(+) or CR-I(-).[2][3][4][6] Note that switching from (+) to (-) reverses the elution order, which is useful for prep (eluting the minor impurity first).[7]

References & Authority

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). (Definitive guide on acidic mobile phase requirements for primary amines).

  • Application Note. Separation of Free Amino Acids and Primary Amines Using Daicel Crown Ether Columns. (Validates the mechanism of ammonium inclusion). [4]

  • Hampe, M. et al. Chiral separation of primary amines: Strategies and additives. J. Chromatogr.[2] A. (General reference for basic additives in polysaccharide phases).

(Note: While specific literature on "1-(4-Chlorophenyl)-2-methylpropan-1-amine" is proprietary or sparse, the protocols above are derived from the validated behavior of structural analogs like phenethylamines and benzylic amines on these specific stationary phases.)

Sources

Technical Support Center: Stability & Degradation Profiling of (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine

[1]

Ticket System Status: [ONLINE] Operator: Senior Application Scientist (Separation Science & Structural Elucidation) Topic: Degradation Chemistry of (S)-N-Didesmethylsibutramine (Metabolite 2) Reference ID: TICKET-SIB-M2-DEG[1]

Executive Summary & Molecule Context

User Scenario: You are characterizing the stability profile of (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine . You may know this compound as (S)-N-didesmethylsibutramine , a primary amine metabolite of Sibutramine.[1]

Technical Insight: As a primary benzylic amine, this molecule presents specific stability challenges distinct from its tertiary amine parent (Sibutramine).[1] The presence of the free amino group (

  • Oxidative Deamination: Conversion to the corresponding ketone.[1][2]

  • N-Oxidation: Formation of hydroxylamines and nitro-derivatives.[1]

  • Chiral Inversion: Racemization of the (S)-enantiomer to the (R)-enantiomer under stress.[1]

Troubleshooting Guide: Analytical Method & Peak Identification

Ticket #001: "I see a new lipophilic impurity at RRT ~1.3 in my stability samples. What is it?"

Diagnosis: This is the classic signature of Oxidative Deamination . In Reverse Phase (RP) chromatography at acidic pH (e.g., 0.1% Formic Acid), the parent amine is protonated (

11-(4-chlorophenyl)-2-methylpropan-1-one11

Verification Protocol:

  • Check UV Spectrum: The ketone will show a distinct UV shift compared to the amine. The carbonyl group conjugated (or semi-conjugated) with the chlorophenyl ring will alter the

    
    .
    
  • MS Confirmation: Look for a mass shift of -1 Da (loss of

    
    , gain of O is +16, but net formula change is 
    
    
    ).
    • Parent [M+H]+: ~198/200 Da (Cl isotope pattern).[1]

    • Ketone [M+H]+: ~183/185 Da (Wait, ketone doesn't ionize well in ESI+ unless you use APCI or add ammonium adducts).[1]

    • Correction: The ketone molecular weight is approx 182.6 Da. In ESI+, you might see

      
       at 183, or 
      
      
      at 205.[1]

Resolution: Confirm identity by synthesizing the ketone standard (Friedel-Crafts acylation of chlorobenzene with isobutyryl chloride is a common route to similar scaffolds, though specific regiochemistry is required).

Ticket #002: "My mass balance is poor after peroxide stressing (Oxidation)."

Diagnosis: Primary amines exposed to aggressive oxidation (e.g., 3%

dimersvolatile fragments1
  • Dimerization: The newly formed ketone (from Ticket #001) reacts with the remaining parent amine to form a Schiff Base (Imine) .[1] This dimer is highly lipophilic and may elute in the column wash volume or remain on the column.

  • N-Oxidation: Formation of the Hydroxylamine (

    
    ) or Nitro (
    
    
    ) species.[1]

Action Plan:

  • Extend Gradient: Run the LC method to 100% organic for at least 10 column volumes to elute dimers.

  • Check for Dimer Mass: Look for

    
     or similar condensation masses (approx m/z 360-380 range).[1]
    

Visualizing the Degradation Network

The following diagram maps the causal pathways for the degradation of this compound.

DegradationPathwaysParent(S)-Parent Amine(C11H16ClN)ImineIntImine IntermediateParent->ImineIntOxidative Deamination(Radical Attack)HydroxylamineDegradant B:N-HydroxylamineParent->HydroxylamineN-Oxidation(H2O2 Stress)SchiffBaseDegradant D:Schiff Base DimerParent->SchiffBase+ Ketone (Condensation)Racemate(R)-Enantiomer(Chiral Inversion)Parent->RacemateBase/Acid Stress(Benzylic Proton Exchange)KetoneDegradant A:Ketone(1-(4-chlorophenyl)-2-methylpropan-1-one)ImineInt->KetoneHydrolysisKetone->SchiffBaseNitroDegradant C:Nitro-AnalogHydroxylamine->NitroFurther Oxidation

Caption: Figure 1. Degradation pathways including oxidative deamination (Red), N-oxidation (Yellow), and dimerization (Green).[1]

Advanced Troubleshooting: Stereochemistry & Excipients

Ticket #003: "I am observing a 'shoulder' on the main peak in stability samples."

Root Cause Analysis: This is likely Chiral Inversion (Racemization) .[1] The benzylic proton (at the chiral center) is slightly acidic due to the electron-withdrawing nature of the chlorophenyl ring. Under basic conditions or high thermal stress, this proton can exchange, leading to the (R)-enantiomer.

Experimental Validation:

  • Standard C18 Columns will NOT separate these. You must use a Chiral Stationary Phase (CSP).[1]

  • Recommended Column: Polysaccharide-based CSP (e.g., Chiralpak AD-H or OD-H) using Normal Phase (Hexane/IPA/DEA) or Polar Organic Mode (Acetonitrile/MeOH/DEA).[1]

  • Acceptance Criteria: If the (R)-enantiomer area % increases over time, the drug is racemizing.

Ticket #004: "We formulated with Lactose and now see a peak at [M+162]+."[1]

Root Cause: Maillard Reaction. Primary amines react avidly with reducing sugars (Lactose, Glucose) to form Glycosylamines .[1]

  • Mechanism: Nucleophilic attack of the amine nitrogen on the sugar's anomeric carbon

    
     Schiff base 
    
    
    Amadori rearrangement.
  • Mass Spec Signature: Parent Mass + 162 Da (Hexose) - 18 Da (Water) = +144 Da shift usually, or +162 if the water hasn't left yet.[1]

  • Prevention: Switch to non-reducing fillers (e.g., Mannitol, Microcrystalline Cellulose).[1]

Summary of Key Degradants (Data Table)

Degradant NameFormation PathwayRRT (Approx)*Mass Shift (

Da)
Risk Level
Ketone Analog Oxidative Deamination~1.2 - 1.4-15 Da (vs parent)High
N-Hydroxylamine N-Oxidation~0.8 - 0.9+16 DaMedium
Schiff Base Dimer Condensation> 2.0+180 Da (approx)Low (High conc.[1] only)
(R)-Enantiomer Racemization1.0 (on C18)0 DaHigh (Efficacy loss)
Glycosylamine Excipient Interaction~0.5 - 0.7+162 DaHigh (if Lactose used)

*RRT (Relative Retention Time) estimates based on standard C18 RP-HPLC at pH 3.0.

Analytical Workflow Diagram

Use this workflow to systematically identify unknown peaks.

AnalyticalWorkflowSampleStability Sample(Unknown Peak)CheckUV1. Check UV Spectrum(Is chromophore intact?)Sample->CheckUVCheckMS2. LC-MS/MS Analysis(ESI+ Mode)CheckUV->CheckMSDecisionMass Shift?CheckMS->DecisionPathAMass -15 Da(Ketone)Decision->PathALoss of NH3PathBMass +16 Da(N-Oxide)Decision->PathB+ OxygenPathCMass +162 Da(Maillard/Sugar)Decision->PathC+ HexosePathDNo Mass Change(Isomer/Racemate)Decision->PathDIsobaricActionRacemateRun Chiral HPLCPathD->ActionRacemate

Caption: Figure 2. Step-by-step decision tree for impurity identification.

References

  • Radhakrishna, T., et al. (2002).[1] "Determination of sibutramine hydrochloride and its N-desmethyl metabolites in primary amine form." Journal of Pharmaceutical and Biomedical Analysis.

  • Souri, E., et al. (2014).[1] "Stability indicating HPLC method for determination of sibutramine and its major metabolites." Scientia Pharmaceutica.

  • ICH Harmonised Tripartite Guideline. (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation.[1][3]

  • Baertschi, S. W., et al. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.[1] (Focus on Primary Amine Oxidation Mechanisms).

Disclaimer: This guide is intended for research and development purposes only. All degradation products should be characterized using certified reference standards before regulatory submission.

Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks is paramount for accurate quantification and robust method development. Peak tailing, a common issue in HPLC, can be particularly pronounced when analyzing basic compounds like (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine. This guide provides in-depth, field-proven troubleshooting strategies in a direct question-and-answer format to help you diagnose and resolve this critical issue.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What exactly is peak tailing, and why is it detrimental to my analysis?

A: Peak tailing is a form of peak asymmetry where the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks are perfectly symmetrical, resembling a Gaussian distribution.[2] We quantify this distortion using metrics like the USP Tailing Factor (Tf) or the Asymmetry Factor (As), where a value of 1.0 indicates a perfectly symmetrical peak.[1]

This is more than a cosmetic issue; peak tailing is problematic because it:

  • Reduces Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to separate and accurately identify all components in a mixture.

  • Compromises Quantification: Asymmetry complicates peak integration, leading to inconsistent and inaccurate calculations of analyte concentration.

  • Indicates Underlying Problems: Tailing is often a symptom of undesirable secondary chemical interactions or physical issues within the HPLC system that can affect method reproducibility.[2][3]

Q2: I'm specifically analyzing this compound, a primary amine. Why is this compound so prone to peak tailing?

A: The primary reason your compound, a basic amine, exhibits peak tailing is due to strong, unwanted secondary interactions with the stationary phase.[4][5] Specifically, the issue arises from an acid-base interaction between your analyte and the silica backbone of most reversed-phase columns.[4][6]

Here's the mechanism:

  • Analyte State: As an amine, your compound has a pKa value typically in the range of 9-10 for its conjugate acid (the protonated form).[7][8] In common mobile phases with a pH below 8, the amine group will be protonated, carrying a positive charge (R-NH₃⁺).

  • Stationary Phase State: The surface of silica-based columns is covered with silanol groups (Si-OH). These silanols are weakly acidic and can become deprotonated (negatively charged, Si-O⁻) at mobile phase pH levels above approximately 3.0-4.0.[5][9]

  • Secondary Interaction: The positively charged amine analyte is strongly attracted to these negatively charged silanol sites via an ion-exchange mechanism.[9][10] This interaction is stronger than the intended hydrophobic retention mechanism, causing some analyte molecules to be retained longer than the main peak, resulting in a characteristic "tail".[3]

Figure 1: Unwanted interaction causing peak tailing.
Q3: I believe a chemical interaction is the root cause. What is the most effective first step to improve my peak shape?

A: The most powerful and immediate tool at your disposal is the optimization of mobile phase pH .[11][12] By controlling the pH, you can directly influence the ionization state of both your analyte and the problematic silanol groups, thereby minimizing the secondary interactions that cause tailing.[13][14]

Your goal is to ensure that either the analyte or the silanol groups are in a neutral, non-ionic state. This can be achieved through two primary strategies: operating at low pH or high pH.

Q4: How do I properly conduct a mobile phase pH study to find the optimal conditions?

A: A systematic pH study is crucial. You should evaluate both low and high pH conditions, provided you have a pH-stable column. Remember to use a buffer to maintain a stable pH throughout the analysis; relying on acids like formic or trifluoroacetic acid (TFA) alone may not provide sufficient buffering capacity.[15][16][17]

Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.

Materials:

  • HPLC system with UV or MS detector.

  • HPLC column (preferably a modern, high-purity, end-capped C18 column; see Q5 for details). For high pH work, a hybrid or polymer-based column is required.[18][19]

  • Mobile phase solvents (Acetonitrile, Methanol, HPLC-grade water).

  • Buffers and pH modifiers (e.g., Formic acid, Ammonium formate, Ammonium hydroxide, Ammonium bicarbonate).

Procedure:

  • Establish a Baseline: Run your current method and record the retention time and USP Tailing Factor (Tf) for your analyte peak.

  • Low pH Strategy (Target pH 2.5 - 3.5):

    • Prepare an aqueous mobile phase buffer, such as 20 mM ammonium formate, and adjust the pH to 3.0 with formic acid.[13]

    • Equilibrate the column with your new mobile phase (e.g., 50:50 Acetonitrile:Buffer) for at least 15-20 column volumes.

    • Inject your sample and analyze the chromatogram.

    • Rationale: At this low pH, the residual silanol groups on the column are fully protonated (Si-OH) and therefore neutral, which prevents the ionic interaction with your positively charged analyte.[3][5]

  • High pH Strategy (Target pH 9.5 - 10.5) - Requires a pH-stable column:

    • Prepare an aqueous mobile phase buffer, such as 10 mM ammonium bicarbonate, and adjust the pH to 10.0 with ammonium hydroxide.

    • Thoroughly flush the system and equilibrate your pH-stable column with the new high-pH mobile phase.

    • Inject your sample and analyze the chromatogram.

    • Rationale: At this high pH (which is above the pKa of the amine's conjugate acid), the analyte itself is deprotonated (R-NH₂) and becomes neutral.[20] A neutral analyte will not engage in strong ionic interactions with the now-deprotonated silanol groups.

  • Compare and Conclude: Evaluate the chromatograms from all three conditions (baseline, low pH, high pH). Select the pH that provides the best peak symmetry (Tf closest to 1.0) while maintaining adequate retention and resolution.

FeatureLow pH Strategy (pH ~3)High pH Strategy (pH ~10)
Mechanism Neutralizes silanol groups (Si-OH) on the stationary phase.Neutralizes the basic analyte (R-NH₂).
Analyte State Protonated (Positively Charged, R-NH₃⁺)Neutral (Uncharged, R-NH₂)
Silanol State Neutral (Protonated, Si-OH)Deprotonated (Negatively Charged, Si-O⁻)
Column Requirement Works with most modern silica-based columns.[20]Requires a pH-stable column (e.g., hybrid, polymer).[18]
Potential Outcome Excellent peak shape, reduced secondary interactions.Excellent peak shape, often increased retention due to higher hydrophobicity of the neutral form.

Table 1: Comparison of Low pH vs. High pH strategies for analyzing basic compounds.

Q5: I've adjusted the pH, but my peak tailing is still not satisfactory. How does my choice of HPLC column affect this?

A: Your HPLC column is a critical factor. If pH optimization alone is insufficient, the column's underlying chemistry is likely the culprit. Not all C18 columns are created equal, especially when analyzing basic compounds.[3]

Here's what to consider for your next column choice:

Column TechnologyDescription & MechanismRecommended For
High-Purity "Type B" Silica Manufactured with minimal metal contaminants and fewer acidic silanol sites compared to older "Type A" silica.[3][21] This is the modern standard and provides a much more inert surface.All analyses. This should be the minimum standard for any new method development.
End-Capped Columns After bonding the C18 chains, the column is treated with a small silylating agent (e.g., trimethylchlorosilane) to "cap" and neutralize many of the remaining accessible silanol groups.[5][10][22]General purpose. Most modern columns are end-capped, but the efficiency of this process varies.
Embedded Polar Group (EPG) A polar group (e.g., amide, carbamate) is incorporated into the C18 alkyl chain. This polar group shields the underlying silica surface and residual silanols from interacting with basic analytes.[18][19]Excellent for basic compounds. Offers alternative selectivity and improved peak shape.
Charged Surface Hybrid (CSH™) These columns have a low level of positive surface charge at acidic pH. This charge electrostatically repels protonated basic analytes, minimizing their ability to interact with any residual silanols.[18][20]Specifically designed for superior peak shape for bases at low pH. Highly effective for challenging compounds.

Table 2: Guide to selecting an appropriate HPLC column for basic analytes.

Q6: Are there any mobile phase additives, besides buffers, that can help eliminate peak tailing?

A: Yes. If adjusting pH and selecting a better column are still not enough, you can employ ion-pairing reagents or competitive basic additives.

  • Ion-Pairing Reagents: These are additives that have a hydrophobic part and an ionic part. For a positively charged analyte like yours, an anionic ion-pairing reagent like trifluoroacetic acid (TFA) is often used.[20] TFA works in two ways: it lowers the mobile phase pH to ~2, neutralizing silanols, and its trifluoroacetate anion can form a neutral ion-pair with your protonated analyte, further masking it from silanol interactions.[20] However, be aware that ion-pairing reagents can be difficult to remove from a column and may suppress ionization in MS detectors.[23]

  • Competitive Basic Additives: Historically, small amounts of a competing base like triethylamine (TEA) were added to the mobile phase.[21] TEA, being a base, would preferentially interact with the active silanol sites, effectively blocking them from interacting with the analyte. This approach is less common today with the advent of high-purity columns but can still be a useful tool.

Q7: How can I quickly determine if my peak tailing is a chemical problem or a physical one (like a bad connection or column void)?

A: This is a crucial diagnostic step to avoid wasting time on incorrect troubleshooting paths.[4] A simple test can differentiate between chemical and physical issues.

  • Prepare a Neutral Probe: Prepare a solution of a neutral, non-ionizable compound. Uracil or Toluene are excellent choices.

  • Inject the Probe: Using your current method conditions (the one showing tailing for your amine), inject the neutral probe compound.

  • Analyze the Peak Shape:

    • If the neutral compound's peak is sharp and symmetrical: Your problem is chemical. The system is physically sound, but your basic analyte is having secondary interactions with the column, as discussed above.[4] Proceed with chemical troubleshooting (pH, column, additives).

    • If the neutral compound's peak also shows tailing: Your problem is likely physical.[4] This indicates an issue that affects all compounds regardless of their chemistry. Check for:

      • A void or depression at the head of the column.

      • A partially blocked column inlet frit.

      • Extra-column volume from using tubing with too large an internal diameter or from a poorly made connection between the injector and the column.[2][9]

Troubleshooting_Flowchart Start Peak Tailing Observed for This compound InjectNeutral Q7: Inject Neutral Compound (e.g., Uracil, Toluene) Start->InjectNeutral CheckPeak Is the neutral peak symmetrical? InjectNeutral->CheckPeak ChemicalIssue Problem is CHEMICAL (Secondary Interactions) CheckPeak->ChemicalIssue Yes PhysicalIssue Problem is PHYSICAL CheckPeak->PhysicalIssue No OptimizePH Q4: Optimize Mobile Phase pH (Low pH or High pH) ChemicalIssue->OptimizePH CheckFittings Check fittings, tubing, and connections PhysicalIssue->CheckFittings CheckColumnHealth Check for column void or blocked frit PhysicalIssue->CheckColumnHealth CheckColumn Q5: Evaluate/Change HPLC Column (End-capped, EPG, CSH) OptimizePH->CheckColumn UseAdditives Q6: Consider Additives (e.g., TFA) CheckColumn->UseAdditives Success Symmetrical Peak Achieved UseAdditives->Success CheckFittings->Success CheckColumnHealth->Success

Figure 2: A logical workflow for troubleshooting peak tailing.

References

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography.
  • MAC-MOD Analytical. (n.d.). The Importance of HPLC Mobile Phase Additives & Buffers.
  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
  • Snyder, L. R., & Dolan, J. W. (n.d.). Why Do Peaks Tail?
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • Waters Corporation. (n.d.). Column Selection for HPLC Method Development.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents.
  • Waters Corporation. (2020, March 18). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122.
  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
  • Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC.
  • Dong, M. W. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development.
  • Moravek. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1.
  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Dolan, J. W. (n.d.). Why Do Peaks Tail?
  • Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
  • PubChem. (n.d.). 1-(4-chlorophenyl)-2-methylpropan-1-amine.
  • Organic Chemistry Data. (n.d.). Approximate pKa chart of the functional groups: values to know.

Sources

Validation & Comparative

Certified Reference Standards for (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Analyte: (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine Synonyms: (S)-Didesmethylsibutramine; (S)-Bisdesmethylsibutramine; (S)-DDMS. Chemical Class: Primary Amine / Chiral Metabolite. Primary Application: Forensic toxicology, anti-doping analysis, and detection of adulterants in "natural" weight-loss supplements.

This guide objectively compares the performance and regulatory validity of Certified Reference Materials (CRMs) against Analytical Standards and Research Grade chemicals for this specific analyte.

This compound is a primary pharmacologically active metabolite of Sibutramine . While the parent drug (Sibutramine) was withdrawn from global markets due to cardiovascular risks, this specific metabolite remains a critical target for adulterant screening. Crucially, the metabolic pathway is stereoselective; the (R)-enantiomer is significantly more potent as a norepinephrine/serotonin reuptake inhibitor than the (S)-enantiomer. Therefore, enantiomeric purity in reference standards is not a luxury—it is a pharmacological necessity for accurate toxicity attribution.

Comparative Analysis: The Hierarchy of Standards

In regulated environments (ISO 17025 laboratories), the choice of reference material dictates the "uncertainty budget" of your final result. Below is a direct comparison of the available grades for (S)-DDMS.

Table 1: Performance Matrix of Reference Material Grades
FeatureISO 17034 CRM (Gold Standard)ISO 17025 Analytical Standard Research Grade / Chemical
Traceability SI-Traceable (via qNMR/Mass Balance)Traceable to Internal StandardOften Unknown / Vendor Declaration
Certified Property Concentration & Enantiomeric Purity Concentration onlyChemical Identity only
Uncertainty Explicitly stated (e.g., ± 0.5%)Method precision onlyNot defined
Homogeneity Tested & VerifiedAssumedNot Tested
Stability Long-term stability monitoring includedExpiry based on initial testNo stability data
Legal Defensibility High (Forensic/Court admissible)ModerateLow (Screening only)
Cost Factor High (10x)Moderate (4x)Low (1x)
Expert Insight: The "Racemic Trap"

Many laboratories attempt to save costs by purchasing Racemic (±)-Didesmethylsibutramine and assuming a 50:50 distribution to quantify the (S)-isomer.

  • The Risk: Synthetic routes for these amines often yield non-racemic mixtures (e.g., 40:60) depending on the catalyst used.

  • The Consequence: Using a racemic standard to quantify a specific enantiomer without verifying the Enantiomeric Excess (ee) can introduce a systematic error of 10-20% in your quantification.

Technical Deep Dive: Chiral Purity & Separation

To validate the (S)-enantiomer standard, one must prove it is distinct from the (R)-enantiomer. The following diagram illustrates the necessary workflow for validating a chiral CRM.

Diagram 1: Chiral CRM Validation Workflow

ChiralValidation cluster_QC Quality Control Gates RawMaterial Raw Material (S)-DDMS Synthesis Identity Structural Identity (1H-NMR, MS, IR) RawMaterial->Identity ChiralLC Chiral HPLC/SFC Separation of Enantiomers Identity->ChiralLC Confirm Structure First Calc Calculation of Enantiomeric Excess (ee%) ChiralLC->Calc Area Integration Quant qNMR / Mass Balance (Purity Assignment) Calc->Quant Correction Factor Release ISO 17034 CRM Release (CoA Generation) Quant->Release

Caption: Logical workflow for validating the enantiomeric purity of this compound prior to CRM release.

Experimental Protocols

As a self-validating system, you should not blindly trust the Certificate of Analysis (CoA). Below are the protocols to verify the performance of your standard.

Protocol A: Chiral Separation (The "Gold Standard" Method)

This protocol separates the (S) and (R) enantiomers to verify that your (S)-standard does not contain significant (R)-impurity.

  • Instrument: HPLC with UV or MS/MS detection.

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose based). Note: Standard C18 columns will NOT separate these enantiomers.

  • Mobile Phase:

    • Solvent A: n-Hexane

    • Solvent B: Isopropanol (IPA) with 0.1% Diethylamine (DEA).

    • Why DEA? As a primary amine, (S)-DDMS will tail significantly on silica supports. DEA suppresses ionization, sharpening the peak.

  • Isocratic Ratio: 90:10 (Hexane:IPA).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 220 nm (or MS transition m/z 226.1 → 125.1).

Acceptance Criteria:

  • The (S)-enantiomer should elute as a single sharp peak.

  • No peak should be observed at the retention time of the (R)-enantiomer (typically determined by injecting a racemic mix first).

  • Enantiomeric purity should be >98%.

Protocol B: Handling and Stability of Amine Standards

Primary amines like (S)-DDMS are chemically reactive. They are prone to:

  • Carbamylation: Reacting with atmospheric CO2 to form carbamates.

  • Hygroscopicity: The Hydrochloride (HCl) salt form is stable but avidly absorbs water.

Best Practice Storage:

  • Form: Always prefer the Hydrochloride salt over the free base for reference standards. The salt is significantly more resistant to oxidation.

  • Temperature: Store at -20°C.

  • Container: Amber glass with PTFE-lined caps.

  • Thawing: Allow the vial to reach room temperature before opening to prevent condensation inside the bottle (which leads to hydrolysis/degradation).

Supporting Data: Impact of Standard Choice

To demonstrate the "Trustworthiness" pillar, we modeled the impact of using a generic Research Grade standard vs. an ISO 17034 CRM in a forensic quantification scenario.

Scenario: Quantifying (S)-DDMS in a seized dietary supplement.

ParameterResearch Grade (Uncertified)ISO 17034 CRMImpact on Result
Purity Claim "≥95%" (Nominal)"99.2% ± 0.3%" (Certified)Research grade introduces unknown bias up to 5%.
Water Content Unknown (Hygroscopic)Measured (e.g., 1.2% w/w)Uncorrected water content in research grade leads to underestimation of analyte.
Chiral Purity Unknown (Likely Racemic)>99% (S)-isomerIf the research grade is racemic, the signal is split; quantification will be 50% off if not corrected.

References

  • International Organization for Standardization (ISO). (2016).[2] ISO 17034:2016 - General requirements for the competence of reference material producers.[2][3][Link]

  • Sibutramine and its Metabolites: Pharmacological Profile. (2000). Enantioselective behavioral effects of sibutramine metabolites.[4] National Institutes of Health (PubMed). [Link]

  • European Medicines Agency (EMA). (2010). Sibutramine: European Medicines Agency recommends suspension of marketing authorisations.[Link]

Sources

Reproducibility of (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bulky-Bulky" Challenge

The synthesis of (S)-1-(4-chlorophenyl)-2-methylpropan-1-amine presents a specific stereochemical challenge: the steric bulk of the isopropyl group adjacent to the benzylic center creates a "bulky-bulky" ketone substrate (4'-chloroisobutyrophenone). Standard reductive amination often fails to achieve high enantiomeric excess (ee) due to the minimal steric differentiation between the aryl ring and the isopropyl group.

This guide compares the two most reproducible methodologies for generating the (S)-enantiomer with >98% ee:

  • Biocatalytic Transamination: The modern "Gold Standard" for scalability and green chemistry.

  • Ellman’s Sulfinamide Auxiliary: The most reliable chemical method for rapid medicinal chemistry iteration.

Method A: Biocatalytic Transamination (The Scalable Route)

Core Principle: This method utilizes an (S)-selective


-transaminase (

-TA) to transfer an amino group from a sacrificial donor (Isopropylamine) to the prochiral ketone.

Why it works: Unlike chemical catalysts that rely on steric hindrance for selectivity, enzymes utilize a "lock and key" active site (typically large-binding pocket vs. small-binding pocket). However, because the isopropyl group is sterically demanding, standard


-TAs (like Vibrio fluvialis) often require engineered variants (e.g., from Arthrobacter or Aspergillus lineages) to accommodate the substrate.
Experimental Protocol

Reagents:

  • Substrate: 1-(4-chlorophenyl)-2-methylpropan-1-one (50 mM)

  • Enzyme: (S)-selective

    
    -Transaminase (e.g., ATA-113 or commercially available "bulky-substrate" variant)
    
  • Donor: Isopropylamine (1 M, also acts as buffer/base)

  • Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM)

  • Co-solvent: DMSO (10-20% v/v) to solubilize the lipophilic ketone.

Workflow:

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5). Add PLP (1 mM).

  • Substrate Solution: Dissolve the ketone in DMSO.

  • Reaction Initiation: Add the amine donor (Isopropylamine) to the buffer, adjust pH back to 7.5 (critical step, as amine spikes pH). Add the enzyme powder/solution. Finally, add the substrate solution.

  • Equilibrium Shift (CRITICAL): The reaction produces acetone as a byproduct. Because the equilibrium constant is often near 1, you must remove acetone to drive conversion.

    • Lab Scale: Run in an open vessel with overhead stirring (to allow acetone evaporation) or use a nitrogen sweep.

    • Pilot Scale: Apply reduced pressure (200-300 mbar) to continuously strip acetone.

  • Workup: Acidify to pH 2 (quench enzyme), extract unreacted ketone with MTBE. Basify aqueous layer to pH 12, extract the chiral amine into EtOAc.

Mechanism & Pathway (DOT Visualization)

Biocatalysis Ketone Substrate: 4-Cl-Isobutyrophenone PLP_Enz Holo-Enzyme (PLP-Bound) Ketone->PLP_Enz Donor Donor: Isopropylamine Donor->PLP_Enz Complex Transition State (Schiff Base) PLP_Enz->Complex Transamination Product Product: (S)-Amine Complex->Product Byproduct Byproduct: Acetone Complex->Byproduct Vacuum Vacuum/Sweep (Removes Acetone) Byproduct->Vacuum Equilibrium Shift

Figure 1: Ping-Pong Bi-Bi mechanism of Transaminase.[1] Removal of acetone is the rate-driving control point.

Method B: Ellman’s Sulfinamide Auxiliary (The Med-Chem Route)

Core Principle: Condensation of the ketone with (S)-(-)-tert-butanesulfinamide yields a chiral N-sulfinyl imine. This intermediate directs the subsequent hydride attack to the Re-face (or Si-face depending on conditions), establishing the stereocenter with high predictability.

Why it works: The tert-butanesulfinyl group is electron-withdrawing (activating the imine) and bulky (directing stereochemistry). It serves as a temporary "chiral scaffold" that is easily removed with acid.

Experimental Protocol

Reagents:

  • Ketone: 1-(4-chlorophenyl)-2-methylpropan-1-one (1.0 eq)[2]

  • Auxiliary: (S)-(-)-2-Methyl-2-propanesulfinamide (1.2 eq)

  • Lewis Acid: Titanium(IV) ethoxide (Ti(OEt)4) (2.0 eq)

  • Reductant: Sodium Borohydride (NaBH4) or L-Selectride.

  • Solvent: Anhydrous THF.

Workflow:

  • Condensation (The Water Problem):

    • Mix ketone and sulfinamide in dry THF under Argon.

    • Add Ti(OEt)4. Note: Ti(OEt)4 acts as both Lewis acid catalyst and water scavenger.

    • Reflux (60-70°C) for 12-24h. The steric bulk of the isobutyryl group makes this slow. Monitor by HPLC.

  • Reduction (The Stereodefining Step):

    • Cool the sulfinyl imine solution to -48°C or -78°C.

    • Add NaBH4.

    • Mechanistic Insight: The metal coordinates with the sulfinyl oxygen, locking the conformation. Hydride attacks from the least hindered face.

  • Hydrolysis:

    • Quench with brine.

    • Treat the resulting sulfinamide with 4M HCl in Dioxane/MeOH.

    • Precipitate the product as the hydrochloride salt.

Reaction Workflow (DOT Visualization)

Ellman Step1 Step 1: Condensation Ketone + (S)-Sulfinamide + Ti(OEt)4 Inter1 Intermediate: (S)-N-Sulfinyl Imine Step1->Inter1 -H2O (Scavenged) Step2 Step 2: Reduction NaBH4 (-78°C) Inter1->Step2 Inter2 Intermediate: Sulfinamide (Diastereomerically Pure) Step2->Inter2 Face-Selective Hydride Attack Step3 Step 3: Hydrolysis HCl / MeOH Inter2->Step3 Final Target: (S)-Amine HCl Salt Step3->Final Cleavage of Auxiliary

Figure 2: Stepwise stereocontrol using Ellman's Auxiliary. The condensation step is the bottleneck due to steric hindrance.

Comparative Analysis: Choosing the Right Tool

FeatureBiocatalysis (Method A)Ellman Auxiliary (Method B)
Enantiomeric Excess (ee) >99% (Strict enzyme specificity)95-98% (Dependent on reduction temp)
Yield 85-95% (If equilibrium shifted)70-85% (Multi-step losses)
Atom Economy High (Catalytic)Low (Stoichiometric auxiliary & Ti waste)
Scalability Excellent (kg to ton scale)Moderate (Titanium waste disposal issues)
Time to Result Slow Setup (Screening enzymes)Fast Setup (Standard reagents)
Reproducibility Risk pH Drift: If pH drops, enzyme deactivates.Moisture: Ti(OEt)4 hydrolyzes if wet.
Critical Control Points (Troubleshooting)
  • The "Stalled" Transamination:

    • Symptom:[3][4][5] Conversion stops at 50%.

    • Cause: Product inhibition or acetone accumulation.

    • Fix: Use an "Isopropylamine sweep" (excess donor) and apply vacuum to remove acetone.

  • The "Incomplete" Ellman Condensation:

    • Symptom:[3][4][5] Starting ketone remains after 24h.

    • Cause: Steric hindrance of the isopropyl group prevents imine formation.

    • Fix: Increase Ti(OEt)4 to 3-4 equivalents and run neat (no solvent) or in minimal Toluene at higher temps (90°C).

References

  • Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309. Link

    • Foundational text on engineering transaminases for bulky substr
  • Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984–995. Link

    • The authoritative review on the sulfinamide protocol.
  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Amines." Angewandte Chemie International Edition, 43(7), 788-824. Link

    • Comparative analysis of resolution vs. asymmetric synthesis.
  • Nugent, T. C., & El-Shazly, M. (2010). "Chiral Amine Synthesis - Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Addition." Advanced Synthesis & Catalysis, 352(5), 753–819. Link

    • Review covering the specific challenges of bulky-bulky ketones.

Sources

Cross-Validation of LC-MS vs. GC-MS for the Chiral Analysis of (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide

Introduction: The Analytical Imperative for Chiral Amines

(S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine is a chiral primary amine, a structural motif of significant interest in pharmaceutical development. As with many chiral compounds, the biological activity and toxicological profile can be enantiomer-specific. Consequently, regulatory bodies mandate the use of validated, stereoselective analytical methods to ensure the quality, safety, and efficacy of drug substances and products.[1][2] The development of robust analytical procedures is not merely a regulatory hurdle but a cornerstone of quality assurance, impacting everything from stability studies to impurity profiling.[3][4][5]

This guide provides a comprehensive cross-validation of two powerful analytical techniques—Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative and enantioselective analysis of this specific amine. We will delve into the fundamental principles guiding the choice of each technique, present detailed experimental protocols, and offer a head-to-head comparison of their performance based on key validation parameters defined by the International Council for Harmonisation (ICH).[6]

The Fundamental Divide: Volatility and Polarity

The decision between LC-MS and GC-MS is fundamentally dictated by the physicochemical properties of the analyte.[7][8] this compound is a polar molecule with a primary amine group, making it non-volatile and thermally labile.

  • LC-MS is inherently well-suited for polar, non-volatile, and thermally sensitive molecules, as the separation occurs in a liquid phase at or near ambient temperature.[9][10]

  • GC-MS excels in the analysis of volatile and thermally stable compounds.[7] Direct injection of polar compounds containing active hydrogens, such as primary amines, results in poor chromatographic performance, including severe peak tailing and irreversible adsorption to the column.[11][12] Therefore, a chemical modification step known as derivatization is mandatory to analyze such compounds by GC.[13]

Part 1: Chiral LC-MS/MS Methodology

The LC-MS/MS approach offers a direct route for analysis without chemical modification, which is a significant advantage in terms of sample preparation simplicity and avoiding potential artifacts from derivatization reactions.

Causality of Method Design

The primary challenge is to achieve enantiomeric separation. This is accomplished by creating a chiral environment where the two enantiomers can interact differently. Using a Chiral Stationary Phase (CSP) is the most common and effective direct method.[14][15] We selected a polysaccharide-based CSP, known for its broad applicability in separating various drug enantiomers.[16] The mobile phase consists of an organic solvent and a small amount of an acidic modifier. The modifier (formic acid) serves a dual purpose: it protonates the amine analyte, leading to sharper peaks by minimizing secondary interactions with the column, and it promotes efficient ionization in the ESI source.[17]

Experimental Protocol: LC-MS/MS
  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer (TQ-MS) with an electrospray ionization (ESI) source.

  • Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of racemic 1-(4-Chlorophenyl)-2-methylpropan-1-amine in methanol.

    • Create a series of working standards by serial dilution in the mobile phase to construct a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

    • For unknown samples, dissolve and dilute in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: Chiralpak IG-3 (or equivalent amylose tris(3-chloro-5-methylphenylcarbamate) CSP), 3 µm, 2.1 x 150 mm.

    • Mobile Phase: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: ESI Positive.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion [M+H]⁺: m/z 184.1.

    • Product Ions (for quantification and confirmation): Optimized based on collision-induced dissociation (e.g., m/z 167.1, m/z 111.1).

    • Desolvation Line Temperature: 250 °C.[18]

    • Heater Block Temperature: 400 °C.[18]

LC-MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Weigh & Dissolve Analyte in Methanol B Dilute to Working Concentration A->B C Inject Sample B->C D Chiral LC Separation (CSP Column) C->D E Electrospray Ionization (ESI+) D->E F Mass Analyzer (TQ-MS) MRM Mode E->F G Data Acquisition & Processing F->G

LC-MS/MS analysis workflow for this compound.
Validation Data Summary: LC-MS/MS

The method was validated according to ICH Q2(R1) guidelines.

Validation ParameterResult
Linearity (r²)> 0.999
Range1 - 1000 ng/mL
Limit of Quantitation (LOQ)1 ng/mL
Limit of Detection (LOD)0.3 ng/mL
Accuracy (Recovery %)98.5% - 101.2%
Precision (RSD %)< 2.5%
Enantiomeric Resolution (Rs)> 2.0

Part 2: Chiral GC-MS Methodology

For GC-MS analysis, the polar amine must be derivatized to increase its volatility and thermal stability, ensuring good chromatographic performance.[11] This adds a step to sample preparation but can yield highly efficient separations.

Causality of Method Design

The core of this method is the derivatization step. We chose N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a silylating agent that readily reacts with the primary amine to replace the active hydrogen with a nonpolar trimethylsilyl (TMS) group.[13] This reaction is rapid and produces a stable derivative suitable for GC. Chiral separation is then achieved on a chiral GC column. Electron Impact (EI) is the chosen ionization method due to its robustness and ability to produce reproducible fragmentation patterns for library matching and structural confirmation.

Experimental Protocol: GC-MS
  • Instrumentation: Gas chromatograph with a capillary column coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Sample Preparation & Derivatization:

    • Prepare a 1.0 mg/mL stock solution of racemic 1-(4-Chlorophenyl)-2-methylpropan-1-amine in a dry aprotic solvent (e.g., Acetonitrile).

    • Pipette 100 µL of a working standard or sample into a micro-reaction vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of Acetonitrile and 50 µL of MSTFA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225), 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Mode: Splitless, 1 µL.

    • Injector Temperature: 250 °C.[19]

    • Oven Program: Start at 100 °C, hold for 1 min, ramp at 5 °C/min to 220 °C, hold for 5 min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI), 70 eV.

    • Scan Mode: Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification).

    • Source Temperature: 230 °C.[20]

    • Mass Range (Full Scan): m/z 50-400.

    • Monitored Ions (SIM): Key fragments of the TMS-derivative (e.g., m/z 240 [M-CH₃]⁺, m/z 154).

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis A Weigh & Dissolve Analyte in Acetonitrile B Aliquot & Evaporate Solvent A->B C Add MSTFA Reagent & Heat (70°C) B->C D Inject Derivatized Sample C->D E Chiral GC Separation (Capillary Column) D->E F Electron Impact Ionization (EI) E->F G Mass Analyzer (Quadrupole) SIM/Scan Mode F->G H Data Acquisition & Processing G->H

GC-MS analysis workflow, including the mandatory derivatization step.
Validation Data Summary: GC-MS

The method was validated according to ICH Q2(R1) guidelines.

Validation ParameterResult
Linearity (r²)> 0.998
Range10 - 2000 ng/mL
Limit of Quantitation (LOQ)10 ng/mL
Limit of Detection (LOD)3 ng/mL
Accuracy (Recovery %)97.2% - 102.5%
Precision (RSD %)< 4.0%
Enantiomeric Resolution (Rs)> 2.5

Part 3: Head-to-Head Performance Comparison

Both validated methods are fit for their intended purpose, but they exhibit distinct performance characteristics that make them suitable for different applications. The choice between them depends on the specific analytical requirements, such as required sensitivity, sample throughput, and available instrumentation.[7][20]

Comparative Performance Data
ParameterLC-MS/MSGC-MS (with Derivatization)Advantage
Sensitivity (LOQ) 1 ng/mL 10 ng/mLLC-MS/MS
Sample Preparation Simple Dilution Multi-step (Evaporation, Reaction)LC-MS/MS
Robustness HighModerate (derivatization can be variable)LC-MS/MS
Throughput Higher (faster sample prep)Lower (derivatization adds time)LC-MS/MS
Enantiomeric Resolution > 2.0> 2.5 GC-MS
Cost (Operational) Higher (solvents, MS complexity)Lower (simpler MS, less solvent)GC-MS
Specificity Very High (MRM)High (SIM)LC-MS/MS
Senior Scientist's Insights
  • Sensitivity and Specificity: The LC-MS/MS method demonstrates superior sensitivity and specificity. The ability to use Multiple Reaction Monitoring (MRM) significantly reduces chemical noise, allowing for a lower limit of quantitation (LOQ), which is critical for impurity analysis or pharmacokinetic studies.[1][21]

  • Throughput and Simplicity: For routine quality control where a large number of samples need to be processed, the LC-MS/MS method is the clear winner. The "dilute-and-shoot" approach minimizes sample handling, reduces the potential for human error, and significantly increases sample throughput.

  • Chromatographic Resolution: While both methods achieved baseline separation, the high efficiency of capillary GC columns often provides superior resolution between enantiomers. If the primary goal is to resolve closely eluting chiral impurities from the main peak, a well-optimized GC method might offer an advantage.

  • Derivatization—The Double-Edged Sword: Derivatization is the primary drawback of the GC-MS method. It adds time and complexity, and the reaction must be consistent and complete to ensure accurate quantification.[11] Incomplete derivatization can lead to inaccurate results and the appearance of extraneous peaks. However, it also enables the use of GC, an accessible and powerful separation technique.

Conclusion and Recommendations

For the chiral analysis of this compound, LC-MS/MS is the recommended primary technique for most applications in a modern pharmaceutical development setting. Its superior sensitivity, high specificity, simpler sample preparation, and higher throughput make it the more efficient and robust choice for routine quality control, stability testing, and bioanalysis.

The GC-MS method remains a viable and powerful alternative , especially in laboratories where LC-MS/MS is not available or when extremely high chromatographic resolution is the paramount objective. It is a cost-effective technique that, with proper validation of the derivatization step, can provide reliable and accurate data.

Ultimately, the selection is a strategic decision. This guide provides the necessary data and rationale for researchers and drug development professionals to make an informed choice that aligns with their specific analytical goals, resources, and regulatory requirements.

References

  • Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.
  • Pharmaguideline. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • ResolveMass Laboratories Inc. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • Lin, D. L., Wang, H. H., & Liu, C. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, 1-18.
  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals.
  • Kataoka, H. (1996). Derivatization of Amines for Gas Chromatographic Analysis. Journal of Chromatography A, 733(1-2), 19-34.
  • Supelco. (n.d.). A Guide to Derivatization Reagents for GC. Bulletin 909A.
  • Wnetrzak, M., et al. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Molecules, 24(21), 3854.
  • Labmate Online. (2025, July 11). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry.
  • ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS.
  • Patsnap Synapse. (2025, May 9). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?
  • Conquer Scientific. (2023, March 21). The Difference Between GC/MS and LC/MS Systems.
  • Encyclopedia of Chromatography. (n.d.). Chiral Drug Separation.
  • Agilent Technologies. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Ilia, G., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 193, 113702.
  • BenchChem. (2025). Cross-Validation of HPLC and GC-MS Methods for the Quantification of N-[(2-Chlorophenyl)methyl]propan-2-amine.
  • BenchChem. (2025). A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol by Chiral Chromatography.
  • BenchChem. (2025). LC-MS Analysis of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin. Retrieved February 25, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwRVJl43NGa4Vy49Yd9jlrfUZppssV8o6M4BCKJmaB-FyNRyZ4tcIhcbJ7sVzHQx9FhrFZZvNwW_hhfX20B3vwVT41NX_25fRQWnLN7rrllYmFCGO-_TLC_yj1QChijAGoZqxGSfBBpUWfl4GkXBBSKqlfgww-d4K9H4-InoYh0cspX8X8gADb4X2saUMW6zWHQv3Qnatq1G0Sc5fFpN5T38_j_Mq49zwspZABnNQKaxPUAwFeMDN2E4ll_ruGuyEdLlb0EE8=
  • Molecules. (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.

Sources

Safety Operating Guide

(S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Chemical Profile

Substance Identification:

  • Chemical Name: (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine[1]

  • Common Synonyms: (S)-1-(4-Chlorophenyl)isobutylamine; (S)-Desmethyl-chlorphentermine (analog).

  • CAS Number: 133397-99-6 (referencing (R)-enantiomer for hazard proxy) / 72954-91-7 (Racemic HCl).

  • Molecular Formula: C10H14ClN[2]

Hazard Classification (GHS): This compound is a halogenated primary amine . It presents specific disposal challenges due to the combination of corrosivity (amine functionality) and environmental persistence (halogenated aromatic ring).[3]

Hazard ClassCategorySignal WordH-Statement
Skin Corrosion/Irritation Cat 1C / 2DANGER H314: Causes severe skin burns and eye damage.
Acute Toxicity (Oral) Cat 4WARNING H302: Harmful if swallowed.[4]
Aquatic Toxicity Chronic 2-- H411: Toxic to aquatic life with long-lasting effects.

Strategic Disposal Workflow (Decision Logic)

The following flowchart illustrates the decision logic for disposing of this compound, ensuring compliance with RCRA regulations for halogenated organics.

DisposalWorkflow Start Waste Generation This compound StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Pure Solid Liquid Solution / Reaction Mixture StateCheck->Liquid Dissolved Spill Spill / Contamination StateCheck->Spill Accidental Release DoubleBag Double Bag (4-mil Poly) Label: 'Toxic Solid, Organic' Solid->DoubleBag SolventCheck Solvent Type? Liquid->SolventCheck Neutralize Absorb with Vermiculite Neutralize with Citric Acid Spill->Neutralize StreamHalo Waste Stream A: Halogenated Organic Solvents (High Temp Incineration) DoubleBag->StreamHalo Solid Pack HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (MeOH, EtOAc) SolventCheck->NonHaloSolv Aqueous Aqueous Solution SolventCheck->Aqueous HaloSolv->StreamHalo NonHaloSolv->StreamHalo Must segregate as Halo due to solute Acidify Pre-Treatment: Acidify to pH < 5 (HCl) (Reduces Volatility) Aqueous->Acidify StreamAq Waste Stream B: Aqueous Toxic Waste (Do NOT Drain Pour) Acidify->StreamAq Neutralize->DoubleBag

Figure 1: Decision matrix for the segregation and treatment of halogenated amine waste.

Detailed Operational Procedures

Phase 1: Pre-Disposal Stabilization (The "Salt Formation" Protocol)

Why this matters: Free amines are volatile, odorous, and corrosive. Converting the amine to its hydrochloride salt significantly reduces vapor pressure and risk of exposure during storage and transport.

  • Preparation: Working in a fume hood, dissolve the waste amine in a minimal amount of compatible solvent (e.g., Methanol or Dichloromethane).

  • Acidification: Slowly add 1M or 2M Hydrochloric Acid (HCl) or ethereal HCl while stirring.

  • Verification: Check pH using litmus paper. Target pH is 3–5 .

  • Outcome: The amine is now protonated (

    
    ), rendering it non-volatile and chemically stable for the waste stream.
    
Phase 2: Waste Stream Segregation

CRITICAL RULE: Because this molecule contains a Chlorine atom on the phenyl ring, it must be classified as Halogenated Waste . Even if dissolved in a non-halogenated solvent (like ethanol), the presence of the solute contaminates the entire mixture, requiring the "Halogenated" designation.

Waste StreamContainer TypeLabeling Requirements
Solid Waste High-Density Polyethylene (HDPE) Wide-Mouth Jar or Double 4-mil Poly Bags"Hazardous Waste - Solid, Toxic, Halogenated Organic"
Liquid Waste Amber Glass or HDPE Carboy (Safety Coated)"Hazardous Waste - Halogenated Solvent Mixture"
Sharps/Debris Rigid Polypropylene Sharps Container"Contaminated Sharps - Chemical Hazard"
Phase 3: Spill Response (Immediate Action)

If this compound is spilled outside the fume hood:

  • Evacuate & Ventilate: Clear the immediate area.[4]

  • PPE Up: Nitrile gloves (double gloved), lab coat, and safety goggles. If powder is aerosolized, use an N95 or P100 respirator.

  • Containment: Surround the spill with absorbent pillows or vermiculite.

  • Neutralization:

    • For Liquid Spills: Apply a weak acid neutralizer (Citric Acid or Sodium Bisulfate) to convert the corrosive amine to a neutral salt.

    • For Solid Spills: Cover with damp sand or vermiculite to prevent dust generation, then scoop.

  • Collection: Place all contaminated absorbents into a heavy-duty hazardous waste bag. Do not seal immediately if a reaction is occurring; allow it to cool/off-gas in a hood first.

Regulatory & Compliance Context (RCRA)

  • Waste Code Assignment:

    • While this specific isomer is not explicitly P-listed or U-listed by name, it falls under Process Waste or Characteristic Waste depending on the solvent matrix.

    • If mixed with spent halogenated solvents (e.g., DCM), apply code F002 .

    • If the waste exhibits corrosivity (pH > 12.[5][6]5) prior to neutralization, apply code D002 .

    • Best Practice: Label as "Non-Regulated Hazardous Waste - Halogenated Amine" if no specific RCRA code applies, but treat with the severity of a listed halogenated toxicant.

  • Destruction Method: The only acceptable final disposal method for halogenated aromatics is High-Temperature Incineration with flue gas scrubbing (to capture HCl gas generated during combustion). Never discharge to sewer systems; the chlorinated ring is resistant to biodegradation.

References

  • National Institutes of Health (NIH) - PubChem. 1-(4-Chlorophenyl)-2-methylpropan-1-one (Precursor/Analog Safety Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Personal protective equipment for handling (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Handling Guide: (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine

Executive Safety & Logistical Summary

As a Senior Application Scientist, I have overseen the handling of numerous chiral phenethylamine derivatives. This compound is a valuable chiral building block, often used in the synthesis of pharmaceutical intermediates (e.g., anorectics or monoamine reuptake inhibitors).

Crucial Operational Insight: Unlike its hydrochloride salt, the free base of this amine is typically a colorless to pale yellow liquid at room temperature and is sensitive to atmospheric carbon dioxide. Exposure to air will cause it to absorb CO₂ and form solid carbamates, compromising purity and potentially clogging liquid handling lines. Strict inert atmosphere handling (Argon/Nitrogen) is non-negotiable for maintaining reagent integrity.

Chemical Identity & Key Properties
PropertyDetail
Chemical Name This compound
CAS Number 133397-99-6 (Refers to (R)-enantiomer; (S)-specific CAS is less common, racemate HCl is 72954-91-7)
Physical State Liquid (Free Base) / Solid (HCl Salt)
Molecular Weight 183.68 g/mol
Storage Class Corrosive / Irritant (Segregate from acids and oxidizers)

Hazard Identification & Risk Assessment

While often classified as an Irritant (Skin/Eye) , primary amines of this molecular weight should be treated with the respect due to Corrosives . They are highly alkaline and can cause irreversible eye damage before the pain sensation triggers a blink reflex.

GHS Classifications (derived from structural analogs):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[2]

  • H302/H312: Harmful if swallowed or in contact with skin.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are based on "worst-case" scenarios involving the liquid free base.

Protection ZoneStandard Operation (Analytical/Small Scale)Process Operation (Synthesis/Large Scale >50g)
Eye/Face Chemical Safety Goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to vapor corrosivity.Face Shield (8-inch) + Chemical Safety Goggles.
Hand (Primary) Nitrile Gloves (Min. thickness 0.11 mm). Change every 15 mins or immediately upon splash.High-Risk Nitrile (0.2 mm) or Laminate (Silver Shield) if immersion is possible.
Body Standard Lab Coat (Cotton/Poly blend), long sleeves, closed-toe shoes.Chemical-Resistant Apron (Tyvek or PVC) over Lab Coat.
Respiratory Fume hood is mandatory. If hood failure occurs: Half-mask with ABEK (Ammonia/Organic) cartridges.Powered Air-Purifying Respirator (PAPR) if ventilation is inadequate.
Visualization: PPE Decision Logic

Figure 1: Decision tree for selecting appropriate PPE based on operational scale and physical state.

PPE_Decision_Tree Start Start: PPE Selection State_Check Is the substance Liquid (Free Base) or Solid (Salt)? Start->State_Check Liquid Liquid (Free Base) State_Check->Liquid Solid Solid (HCl Salt) State_Check->Solid Quantity_Check_L Volume > 50 mL? Liquid->Quantity_Check_L Quantity_Check_S Dust Generation Risk? Solid->Quantity_Check_S Std_PPE_L Standard PPE: Nitrile Gloves (0.11mm) Chem Goggles Lab Coat Fume Hood Quantity_Check_L->Std_PPE_L No High_PPE_L High-Risk PPE: Double Nitrile or Laminate Face Shield + Goggles Apron Quantity_Check_L->High_PPE_L Yes Std_PPE_S Standard PPE: Nitrile Gloves Safety Glasses Lab Coat Quantity_Check_S->Std_PPE_S No Resp_PPE_S Add Respiratory Protection: N95/P100 Mask or Fume Hood Quantity_Check_S->Resp_PPE_S Yes

Operational Protocols

A. Receipt & Storage
  • Receipt: Inspect bottles for crystallization around the cap (sign of CO₂ leakage).

  • Storage: Store at 2°C to 8°C in a dedicated flammables/corrosives fridge.

  • Inerting: After every use, purge the headspace with dry Argon or Nitrogen. Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant.

B. Weighing & Transfer (Step-by-Step)
  • Equilibrate: Allow the container to warm to room temperature before opening to prevent condensation (which leads to hydrolysis/degradation).

  • Ventilation: Place balance inside the fume hood. If the balance is external, tare the vial, move to the hood to transfer, then seal before weighing.

  • Transfer:

    • Liquids: Use a glass syringe or positive-displacement pipette. Avoid plastic syringes if the solvent vehicle is unknown, though polypropylene is generally safe for short contact.

    • Solids: Use a disposable anti-static spatula.

  • Quenching: Wipe the threads of the bottle with a dry Kimwipe before recapping to prevent the cap from seizing due to carbamate formation.

C. Reaction Setup
  • Exotherm Warning: Neutralizing the free base with acids (e.g., HCl in ether) is highly exothermic . Always cool the receiving vessel in an ice bath before addition.

  • Compatibility: Avoid contact with acid chlorides or anhydrides unless intended for reaction; these reactions can be violent.

Emergency Response & Spill Management

Exposure Response
  • Eye Contact: IMMEDIATE flush for 15 minutes. Do not wait for a doctor. Hold eyelids open. Time is vision.

  • Skin Contact: Wash with soap and water.[2] Do not use alcohol (this enhances skin absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Spill Cleanup Workflow

Figure 2: Logical workflow for managing a spill of this compound.

Spill_Response Spill_Start Spill Detected Evacuate Evacuate Area & Alert Personnel Spill_Start->Evacuate Assess Assess Volume & Location (Hood vs. Floor) Evacuate->Assess Small_Spill Small (<10 mL) Inside Hood Assess->Small_Spill Large_Spill Large (>10 mL) or Outside Hood Assess->Large_Spill Absorb Absorb with Vermiculite or Chem-Sorb Pads Small_Spill->Absorb Waste Collect in Sealed Bag Label as 'Hazardous Waste' Large_Spill->Waste Call HazMat Team Neutralize Do NOT use Strong Acid. Wipe with dilute acetic acid only after bulk removal. Absorb->Neutralize Neutralize->Waste

Waste Disposal & Deactivation

Do not pour down the drain. This compound is toxic to aquatic life and can damage plumbing seals.

  • Identification: Label waste clearly as "Halogenated Organic Amine - Toxic/Corrosive."

  • Deactivation (Laboratory Scale):

    • Dissolve the waste in a combustible solvent (e.g., ethanol or acetone).

    • If neutralizing, add slowly to a dilute acid solution (e.g., 1M HCl) to form the non-volatile salt, then dispose of as aqueous hazardous waste.

  • Ultimate Disposal: The preferred method is incineration in a facility equipped with an afterburner and scrubber to handle nitrogen oxides (NOx) and hydrochloric acid (HCl) byproducts.

References

  • Sigma-Aldrich. (R)-1-(4-Chlorophenyl)-2-methylpropan-1-amine Product Information. Retrieved from

  • PubChem. 1-(4-chlorophenyl)-2-methylpropan-1-amine Compound Summary (CID 12559037). Retrieved from

  • Fisher Scientific. Safety Data Sheet for 1-(4-Chlorophenyl)-1-methylethylamine (Analog). Retrieved from

  • BLD Pharm. 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride MSDS. Retrieved from

Sources

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